The table below summarizes the core identifier and property data for Methyl 9-decenoate from the supplier documentation and the NIST Chemistry WebBook [1] [2].
| Property Type | Details |
|---|---|
| CAS Number | 25601-41-6 [1] |
| Synonyms | This compound; 9-Decenoic acid, methyl ester [1] |
| Molecular Formula | C₁₁H₂₀O₂ [1] [2] |
| Molecular Weight | 184.28 g/mol [1] (184.2753 g/mol [2]) |
| Lipid Number | C10:1 ME [1] |
| Purity | >98% [1] |
| Physical State | Liquid [1] |
This information is sourced from a commercial supplier's website [1].
| Item | Catalog Number | Price |
|---|---|---|
| This compound | 20-1009-9 | 138.00 € |
| Package Size | 100 mg | |
| Storage | Freezer | |
| Documentation | Certificate of Analysis is available [1] |
A compiled data point from a scientific study is available through NIST on gas chromatography retention indices [2].
| Experiment | Column Type | Active Phase | Retention Index (I) | Reference |
|---|---|---|---|---|
| Gas Chromatography | Capillary | CP Sil 8 CB | 1316 | Elmore, J.S. et al., 2002 [2] |
Method Details: The analysis was performed using a 60 m column with a 0.25 mm internal diameter and a 0.25 μm film thickness. The carrier gas was Helium, with an initial temperature of 40°C held for 2 minutes, followed by an increase of 4°C per minute to a final temperature of 280°C [2].
Based on the available information, here is a flowchart that outlines a general characterization workflow for this compound, which incorporates the specific gas chromatography data point from the search results.
A general workflow for characterizing this compound, incorporating a specific data point from the literature.
| Property Type | Property Name | Value | Unit | Source |
|---|---|---|---|---|
| Basic Identification | IUPAC Name | methyl 9-decenoate | [1] | |
| CAS Registry Number | 25601-41-6 | [2] [3] [4] | ||
| Molecular Formula | C₁₁H₂₀O₂ | [1] [2] | ||
| Molecular Weight | 184.28 | g/mol | [2] [4] | |
| InChIKey | SBIGSHCJXYGFMX-UHFFFAOYSA-N | [1] [2] | ||
| Physical Properties | Boiling Point | 123 | °C (at 21 Torr) | [3] [4] |
| Density (Predicted) | 0.883 ± 0.06 | g/cm³ | [3] [4] | |
| Vapor Pressure | 13.37 | Pa at 25°C | [3] [4] | |
| logP (Octanol/Water) | 3.076 - 4.6 | [5] [4] | ||
| Physical State (at room temp.) | Liquid | [2] | ||
| Thermodynamic Properties | Enthalpy of Formation (ΔfH°gas) | -389.74 | kJ/mol | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 48.57 | kJ/mol | [5] | |
| Enthalpy of Fusion (ΔfusH°) | 25.75 | kJ/mol | [5] |
The following diagram illustrates the key experimental workflows and the logical relationship between the analytical techniques used for this compound:
This method is suitable for separating and analyzing this compound in a mixture [1].
This method can be used for analysis, including purification or mass spectrometry (MS) compatible applications [6].
While no experimental NMR data was found in the search results, the chemical shifts for its protons can be estimated using general principles [7].
This compound is not just a chemical standard; it has practical relevance in several scientific fields.
A primary method for synthesizing Methyl 9-decenoate is through the ethenolysis of Methyl oleate [1]. This metathesis reaction uses ethylene and a catalyst to cleave the double bond in Methyl oleate, a common fatty acid ester derived from natural oils.
The following diagram illustrates the synthesis workflow and key reaction:
Detailed Experimental Protocol for Synthesis [1]:
Step 1: Substrate Purification
Step 2: Ethenolysis Reaction
Key Parameters:
This compound can be characterized using several chromatographic techniques. Standard parameters are compiled from the search results.
Table: Standard Chromatographic Retention Data
| Technique | Column Type | Active Phase | Retention Index (RI) | Experimental Conditions |
|---|---|---|---|---|
| Gas Chromatography (GC) | Capillary (CP Sil 8 CB) | Non-polar | 1316 [2] | 60 m / 0.25 mm / 0.25 μm; Helium carrier gas; Oven: 40°C for 2 min, then ramp at 4°C/min to 280°C [2] |
HPLC Analysis Protocol [3]:
This compound serves as a specialty chemical and building block in various industries. Its market is expected to grow, driven by trends in consumer goods [4].
Table: Applications and Commercial Landscape
| Category | Details |
|---|
| Key Applications | • Cosmetics & Personal Care: Used in formulations for perfumes, lotions, and skincare products for its solvent and fragrance properties. • Flavors: Employed as a flavor ingredient. • Pharmaceuticals: Researched for potential use in drug delivery systems and wellness products. • Lubricants & Other Industrial Applications [4]. | | Market Drivers | • Growing demand for natural and sustainable ingredients in cosmetics. • Increased health consciousness among consumers. • Advancements in extraction and production technologies [4]. | | Key Suppliers | Wilmar, Larodan, BOC Sciences, Solarbio, Lingbao, Pharmaffiliates Analytics and Synthetics [4]. |
Methyl 9-decenoate (9-DAME) represents an important bio-based chemical intermediate derived from rapeseed oil methyl esters (RME) through sophisticated catalytic processes. This ω-unsaturated ester has gained significant industrial attention due to its versatile applications in lubricants, surfactants, polymer precursors, and pharmaceutical intermediates. The compound's structure features a terminal double bond and ester functionality, making it highly amenable to further chemical transformations. The growing interest in 9-DAME aligns with global initiatives to transition from petroleum-based feedstocks to renewable alternatives that offer reduced environmental impact while maintaining high performance characteristics.
The industrial production of this compound from rapeseed oil represents a convergence of green chemistry principles and process intensification strategies. German biodiesel producer Verbio is pioneering this transition with its rapeseed oil methyl ester-based ethenolysis plant in Bitterfeld, scheduled to become operational in 2026. This facility aims to produce 32,000 tonnes/year of 9-DAME and 17,000 tonnes/year of 1-decene, totaling approximately 60,000 tonnes/year of renewable products for the chemical industry [1]. The production process leverages catalytic ethenolysis, which cleaves the double bonds in monounsaturated rapeseed oil methyl esters using ethylene, effectively shortening the carbon chains to produce valuable C10 and C11 compounds. This approach demonstrates how established biodiesel production can be integrated with advanced catalytic processes to generate higher-value chemical products from the same renewable feedstock.
The transformation of rapeseed oil into this compound involves multiple catalytic steps that progressively modify the native triglyceride structure. The process begins with transesterification of rapeseed oil triglycerides to produce rapeseed oil methyl esters (RME), commonly known as biodiesel. The RME then undergoes careful semi-hydrogenation to reduce polyunsaturated esters while preserving monounsaturated components, followed by isomerization and ethenolysis steps to produce the target this compound compound. Each step requires precise catalyst selection and reaction condition optimization to maximize yield and minimize undesirable side reactions that can lead to product degradation or formation of by-products that are difficult to separate.
The fundamental challenge in producing this compound from rapeseed oil lies in the complex fatty acid profile of the starting material. Native rapeseed oil contains a mixture of saturated fatty acids (primarily C16:0 and C18:0), monounsaturated fatty acids (predominantly C18:1 with double bonds at various positions), and polyunsaturated fatty acids (C18:2 and C18:3). The presence of multiple double bonds in the polyunsaturated components necessitates the initial semi-hydrogenation step to prevent uncontrolled reactions and undesirable by-product formation in subsequent stages. Recent advances in catalyst design and process engineering have significantly improved the selectivity and efficiency of these transformations, making the production of this compound increasingly economically viable at industrial scales [2].
The primary route to this compound from rapeseed oil involves ethenolysis of monounsaturated fatty acid methyl esters, particularly methyl oleate (cis-9-octadecenoate). This metathesis reaction with ethylene cleaves the double bond in the C18 chain to produce two shorter-chain fragments: This compound (C11H20O2) and 1-decene (C10H20). The reaction is typically catalyzed by ruthenium-based complexes, with recent developments focusing on cyclic alkyl amino carbene (CAAC) Ru catalysts that offer exceptional activity and selectivity. These advanced catalytic systems have demonstrated record-setting conversions (91%) and selectivities (94%) under optimized conditions, representing a significant improvement over earlier catalysts [2].
The industrial ethenolysis process faces several technical challenges, including catalyst cost, sensitivity to feedstock impurities, and reaction equilibrium limitations. To address these issues, researchers have developed a sequential process approach that separates the various catalytic steps rather than attempting them simultaneously. This strategy allows for individual optimization of each transformation and enables the use of heterogeneous catalysts where possible, simplifying product separation and catalyst recycling. The sequential method has proven particularly advantageous for handling the natural variation in rapeseed oil composition, as it allows for careful conditioning of the intermediate streams before the critical ethenolysis step [2].
Table 1: Key Reaction Steps in this compound Production from Rapeseed Oil
| Step | Key Reaction | Catalyst | Conditions | Primary Products |
|---|---|---|---|---|
| Transesterification | Triglycerides + 3MeOH → 3RME + Glycerol | Base catalyst (e.g., NaOH, KOH) | 60-70°C, atmospheric pressure | RME (biodiesel), Glycerol |
| Semi-hydrogenation | RME (C18:2, C18:3) + H₂ → RME (C18:1) | Solvent-stabilized Pd⁰ colloid (20 ppm) | Mild temperatures, H₂ pressure | Monounsaturated RME |
| Isomerization | RME (Δ⁹) → RME (internal Δ) | Brønsted-acidic Amberlyst 15 resin | 60-100°C, neat feedstock | Isomerized RME mixture |
| Ethenolysis | RME (internal Δ) + C₂H₄ → C₁₁H₂₀O₂ + C₁₀H₂₀ | CAAC Ru catalyst (50 ppm) | 60-100°C, ethylene pressure | This compound, 1-decene |
Recent advances have established a robust three-step sequential process that effectively transforms rapeseed oil methyl esters into this compound with high efficiency and minimal by-product formation. The process begins with semi-hydrogenation of the polyunsaturated esters in RME using a solvent-stabilized Pd⁰ colloid at very low concentrations (20 ppm). This selective hydrogenation step is crucial for converting the linoleate (C18:2) and linolenate (C18:3) components present in rapeseed oil into monounsaturated esters without significantly hydrogenating the existing monounsaturated components. The selectivity of this step is critical, as over-hydrogenation would lead to saturated esters that cannot participate in subsequent ethenolysis, thereby reducing overall yield [2].
The second step involves double bond isomerization using an inexpensive, heterogeneous Brønsted-acidic Amberlyst 15 resin catalyst. This transformation shifts the double bond positions along the alkyl chain, creating a distribution of isomers that ultimately yields a broader product distribution after ethenolysis. The isomerization is conducted at high space-time yields (1.3 kg·L⁻¹·h⁻¹) with neat feedstock at mild temperatures (60-100°C). Careful control of the isomerization extent is essential, as excessive migration can position double bonds too close to the ester carbonyl, leading to irreversible formation of γ-stearolactone – a high-boiling by-product that complicates purification and reduces yield. Research indicates that maintaining a Maxwell-Boltzmann distribution of double bond migration steps with an average of 3.3 steps optimally balances product distribution while minimizing lactonization [2].
The final ethenolysis step employs a highly active cyclic alkyl amino carbene (CAAC) Ru catalyst (M1001) at just 50 ppm loading to cleave the isomerized monounsaturated esters with ethylene. This step achieves remarkable 91% conversion with 94% selectivity toward the desired cleavage products under mild conditions (60-100°C) using neat feedstock. The high efficiency of this catalytic system represents a significant advancement over earlier approaches that required much higher catalyst loadings. The resulting product mixture consists primarily of this compound and 1-decene, with minimal formation of high-boiling diesters (<4.9%) and acceptable levels of saturated fatty esters (<21%) that originate from the initial rapeseed oil composition [2].
Diagram 1: Three-step sequential process for this compound production from rapeseed oil
High-performance liquid chromatography (HPLC) provides a reliable method for analyzing this compound purity and quantifying potential impurities. The reverse-phase method employing a Newcrom R1 HPLC column with acetonitrile-water-phosphoric acid mobile phase has been optimized for this application. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid while maintaining separation efficiency. This method is scalable from analytical to preparative separation, enabling both quality control and isolation of impurities for identification. The use of 3 µm particle columns facilitates rapid UPLC applications when high-throughput analysis is required [3].
The HPLC method offers excellent resolution of this compound from closely related compounds that may be present in the reaction mixture, including positional isomers, saturated esters, and residual starting materials. The typical retention time and response factors should be established using certified reference standards when available. Method validation should demonstrate specificity, linearity, precision, and accuracy across the expected concentration range. For precise quantification, internal standardization with an appropriate compound not present in the sample matrix is recommended to account for potential injection volume variations and instrument drift during analysis sequences.
Comprehensive quality control for this compound involves monitoring multiple physicochemical properties to ensure consistency and suitability for various applications. The compound's CAS number (25601-41-6) and molecular formula (C11H20O2) provide basic identification, while more sophisticated characterization includes determination of log P value (3.99), which indicates relatively high hydrophobicity with implications for environmental fate and biological activity. Additional parameters include acid value, peroxide value, iodine value, and saponification number, which collectively provide insight into ester purity and potential degradation [3].
Spectroscopic characterization forms an essential component of quality assessment, with FTIR confirming the presence of characteristic ester carbonyl stretching (~1740 cm⁻¹) and terminal vinyl group absorptions (~910 cm⁻¹ and ~990 cm⁻¹). NMR spectroscopy (particularly ¹H and ¹³C) provides detailed structural verification through examination of chemical shifts and coupling patterns associated with the terminal vinyl group (δ ~4.9-5.0 ppm and 5.7-5.9 ppm in ¹H NMR) and ester methoxy group (δ ~3.6 ppm). Gas chromatography with flame ionization detection or mass spectrometric detection remains the primary method for determining isomeric purity and quantifying residual solvents or volatile by-products that may form during synthesis or storage.
Table 2: Key Physicochemical Properties of this compound
| Property | Value/Specification | Analytical Method | Significance |
|---|---|---|---|
| CAS Number | 25601-41-6 | - | Unique compound identifier |
| Molecular Formula | C₁₁H₂₀O₂ | Mass spectrometry | Elemental composition |
| Molecular Weight | 184.280 g/mol | - | Stoichiometry calculations |
| InChI Key | SBIGSHCJXYGFMX-UHFFFAOYSA-N | - | Standardized structure identifier |
| Log P | 3.99 | HPLC/Calculation | Hydrophobicity indicator |
| Boiling Point | Not fully characterized | GC, distillation | Purification and processing |
| Structural Features | Terminal double bond, ester group | FTIR, NMR | Reactivity and applications |
This compound serves as a valuable intermediate for bio-lubricants and hydraulic fluids due to its combination of polar ester functionality and hydrocarbon chain. Derivatives of this compound, particularly those obtained through further transformations such as hydrogenation, epoxidation, or transesterification with polyols, exhibit excellent lubricating properties, high viscosity indices, and improved low-temperature performance compared to mineral oil-based products. The inherent biodegradability of ester-based lubricants makes them particularly attractive for environmentally sensitive applications such as forestry operations, marine environments, and agricultural machinery where accidental leakage or spillage could contaminate ecosystems [4].
Research on hydraulic fluids based on rapeseed oil derivatives has demonstrated that properly formulated esters can meet stringent international standards such as ISO 15380 for environmentally acceptable hydraulic fluids. The performance of these bio-based fluids can be enhanced through additive packages that address limitations in oxidative stability and low-temperature behavior. Studies have shown that adding 0.25% TBHQ (antioxidant), 1% Lubrizol 7671A (additive package), and 0.05% polymethylsiloxane (defoamer) significantly improves operational performance, allowing these bio-based fluids to compete technically with conventional petroleum-based products while offering superior environmental profiles [4].
The terminal double bond of this compound provides an excellent handle for chemical modification to produce specialty surfactants with tailored properties. Ethoxylation of this compound derivatives yields nonionic surfactants with advantageous spreading properties and emulsification capabilities. Research has demonstrated that ethoxylates with fewer than 6 ethylene oxide (EO) units effectively promote droplet spreading on hydrophobic surfaces such as plant leaves, enhancing the performance of agricultural sprays. These derivatives have shown particular promise as adjuvants for herbicides such as 2,4-D and phenmedipham, significantly improving foliar uptake and biological efficacy [5].
The surface-active properties of this compound derivatives can be fine-tuned by manipulating the degree of ethoxylation and the nature of the hydrophobic backbone. Studies comparing ethoxylated rapeseed oil and ethoxylated methylated rapeseed oil have revealed structure-activity relationships that inform optimal formulation design. For water-based agricultural formulations, methylated rapeseed oil emulsified with highly ethoxylated (20 EO) rapeseed oil has demonstrated performance comparable to commercial preparations, providing effective crop protection while utilizing renewable, biodegradable raw materials. This application represents a significant market opportunity for this compound as a precursor to high-value, specialized surfactants [5].
The dual functionality of this compound makes it a versatile monomer for polymer synthesis. The terminal double bond readily participates in free-radical polymerization, cationic polymerization, and olefin metathesis, while the ester group can undergo hydrolysis, transesterification, or serve as a comonomer interaction site. These reactivity patterns enable the synthesis of diverse polymeric materials ranging from polyolefins with incorporated ester functionality to polyesters with unsaturated side chains. The resulting polymers often exhibit unique biodegradability characteristics and can be tailored for specific applications such as controlled release systems, biocompatible materials, or pressure-sensitive adhesives [1].
In the biofuels sector, this compound and its derivatives contribute to improving the cold flow properties and blending characteristics of biodiesel. Through controlled isomerization and ethenolysis, the narrow boiling point distribution of conventional biodiesel can be broadened to better match petroleum diesel specifications (EN 590). This transformation is crucial for increasing the renewable content in diesel fuels beyond the current typical 7% biodiesel blend limit. The three-step process (semi-hydrogenation, isomerization, ethenolysis) converts traditional biodiesel into a mixture with a boiling point curve that falls within EN 590 specifications, enabling higher renewable content in standard diesel engines without modification [2].
The ethenolysis of isomerized RME to produce this compound follows a carefully optimized protocol to maximize conversion and selectivity. In a typical procedure, isomerized RME (100 g, containing a distribution of monounsaturated methyl esters with double bonds primarily between C6-C12 positions) is charged to a high-pressure reactor equipped with mechanical stirring, temperature control, and gas inlet/outlet systems. The reactor is sealed and purged with nitrogen followed by ethylene to remove air and moisture. The CAAC Ru catalyst (M1001) is added at 50 ppm concentration relative to the substrate, and the reactor is pressurized with ethylene (10-20 bar) [2].
The reaction mixture is heated to 80-100°C with vigorous stirring (800-1000 rpm) for 4-6 hours, maintaining constant ethylene pressure through continuous feeding. Progress is monitored by GC analysis of small samples withdrawn periodically through a sampling loop. After completion, the reactor is cooled to room temperature, carefully vented, and the crude reaction mixture is filtered through a silica pad to remove the catalyst residues. The product mixture is distilled under reduced pressure to separate This compound (boiling point ~115-120°C at 1 mbar) from 1-decene (boiling point ~60-65°C at 1 mbar) and heavier by-products. Typical yields reach 85-90% with purity exceeding 94% by GC analysis [2].
Bio-based hydraulic fluids from this compound derivatives are formulated through a multi-step process that ensures optimal performance and stability. The base stock is typically prepared by transesterification of this compound with trimethylolpropane (TMP) or similar polyols using tetra-isopropyl orthotitanate catalyst (0.2-0.5% by weight) at 180-220°C under reduced pressure (10-20 mbar) to remove the methanol by-product. The reaction is monitored by hydroxyl value and acid value determination, continuing until the hydroxyl value drops below 10 mg KOH/g and acid value below 0.2 mg KOH/g [4].
The resulting triester base stock is cooled to 60-70°C and treated with the additive package: 0.25% TBHQ (added as solution in a small portion of base stock), 1% Lubrizol 7671A performance additive, and 0.05% polymethylsiloxane antifoam agent. The mixture is stirred for 1-2 hours until homogeneous, then filtered through a 5 µm filter to remove any particulate matter. The formulated hydraulic fluid is subjected to comprehensive testing according to ISO 15380 standards, including viscosity measurement at 40°C and 100°C, viscosity index calculation, pour point determination, oxidative stability (Rotating Pressure Vessel Oxidation Test, RPVOT), and seal compatibility testing with standard elastomers [4].
Diagram 2: Analytical workflow for this compound quality control
Ethoxylated this compound derivatives are prepared as herbicide adjuvants through a controlled ethoxylation reaction. In a standard procedure, This compound (1 mole) and sodium methoxide catalyst (0.3-0.5% by weight) are charged to a stainless steel autoclave equipped with gas dispersion agitator, temperature control, and safety valves. The reactor is purged with nitrogen and heated to 150-170°C with stirring. Ethylene oxide (2-20 moles, depending on desired ethoxylation degree) is fed gradually into the reactor while maintaining temperature below 180°C and pressure below 5 bar [5].
After complete ethylene oxide addition, the reaction mixture is maintained at temperature for 1-2 hours until pressure stabilization indicates reaction completion. The catalyst is neutralized with phosphoric acid or lactic acid and the product is filtered to remove salts. The resulting ethoxylated this compound is characterized by hydroxyl value, water content, and pH measurement. For herbicide formulations, the ethoxylate is typically blended with active ingredients such as phenmedipham or 2,4-D in appropriate solvents (acetone-based or water-based systems) to achieve the desired application concentration [5].
Table 3: Performance Comparison of this compound Derivatives in Various Applications
| Application | Key Performance Metrics | This compound Derivative Performance | Conventional Product Performance |
|---|---|---|---|
| Hydraulic Fluids | Oxidative stability (RPVOT, min) | 200-250 min (with additives) | 150-200 min (mineral oil) |
| Hydraulic Fluids | Biodegradability (OECD 301) | >80% in 28 days | 20-40% in 28 days |
| Herbicide Adjuvants | Droplet spreading area (mm²) | 12-15 mm² (2-5 EO derivatives) | 8-10 mm² (commercial reference) |
| Herbicide Adjuvants | Foliar uptake enhancement | 70-80% improvement | 40-50% improvement |
| Biofuel Components | Boiling point distribution | Meets EN 590 specifications | Traditional biodiesel outside limits |
| Biofuel Components | Cold filter plugging point | -25°C to -30°C | -10°C to -15°C (traditional biodiesel) |
The production and use of this compound from rapeseed oil intersects with several regulatory frameworks governing chemicals, biofuels, and environmental safety. As a component of bio-based products, this compound may qualify for preferential treatment under various green chemistry initiatives and bioeconomy strategies implemented in the European Union, United States, and other jurisdictions. The Verbio production facility in Germany exemplifies the industrial implementation of these principles, utilizing certified, sustainably-produced rapeseed oil as the primary feedstock, which ensures compliance with EU Renewable Energy Directive criteria for sustainable bio-based products [1].
From a chemical safety perspective, this compound requires standard hazard assessments typical of unsaturated esters. While comprehensive toxicological data specific to this compound may be limited, classification can be extrapolated from structurally similar compounds. The high log P value (3.99) suggests potential bioaccumulation concerns that warrant consideration in environmental risk assessments. However, the ready biodegradability of ester compounds generally results in favorable environmental profiles compared to persistent petroleum-based alternatives. Proper risk management measures should include standard personal protective equipment for chemical handling, adequate ventilation to prevent vapor accumulation, and procedures to prevent environmental contamination through spills or discharges [3].
The life cycle assessment of this compound production reveals significant potential environmental advantages compared to petrochemical alternatives. The utilization of rapeseed oil as a renewable feedstock reduces dependence on fossil resources and typically offers greenhouse gas emission reductions of 40-60% compared to petroleum-based equivalents. However, the sustainability profile is heavily influenced by agricultural practices, energy sources for processing, and transportation logistics. The integration of this compound production with existing biodiesel facilities, as demonstrated by Verbio, represents an important industrial symbiosis model that maximizes resource efficiency and minimizes environmental impacts through shared infrastructure and energy integration [1].
This compound derived from rapeseed oil represents a promising bio-based platform chemical with diverse applications across multiple industrial sectors. The development of efficient catalytic processes, particularly the three-step sequence of semi-hydrogenation, isomerization, and ethenolysis, has enabled cost-effective production at commercial scales. The compound's unique structure, featuring both terminal unsaturation and ester functionality, provides versatile reactivity that supports transformation into numerous value-added derivatives for applications ranging from environmentally acceptable lubricants to efficient herbicide adjuvants.
Hydroformylation, also known as the oxo synthesis, is an industrially vital reaction that involves the addition of synthesis gas (syngas, a mixture of CO and H₂) to an alkene to produce aldehydes [1] [2]. This atom-economical transformation is one of the most significant homogeneously catalyzed processes in industry [1]. The application of this reaction to renewable resources like Methyl 9-decenoate (M9D), which is derived from the ethenolysis of vegetable oils, provides a sustainable pathway to valuable bifunctional platform chemicals [3]. The resulting product, Methyl 11-oxoundecanoate, is a bifunctional ester-aldehyde that serves as a key building block for bio-based polycondensates and other valuable chemical intermediates [3]. These notes detail a robust, continuous protocol for this transformation, highlighting a rhodium-catalyzed, cyclodextrin-mediated aqueous biphasic system that ensures high productivity and efficient catalyst recycling.
The hydroformylation of this compound follows the generally accepted Heck and Breslow mechanism for rhodium-catalyzed hydroformylation [1] [2]. The active catalyst is a hydrido metal carbonyl complex. The mechanism begins with the dissociation of a ligand to generate a coordinatively unsaturated species, followed by the key stages of alkene coordination, migratory insertion to form an alkyl complex, CO insertion to yield an acyl complex, and finally hydrogenolysis to release the aldehyde product and regenerate the active catalyst.
For M9D, this reaction regioselectively targets the terminal carbon of the double bond to produce the linear aldehyde, Methyl 11-oxoundecanoate. The use of a sulfonated ligand (e.g., sulfoXantphos) is critical for achieving high regioselectivity towards this linear product and ensures the catalyst remains in the aqueous phase for efficient recycling [3].
The following diagram illustrates the experimental workflow for the continuous hydroformylation process:
Table 1: Materials List
| Material | Specification/Purity | Purpose/Notes |
|---|---|---|
| This compound (M9D) | >98% [4] | Substrate |
| Rhodium precursor e.g., Rh(acac)(CO)₂ | >99% | Catalyst metal source |
| sulfoXantphos ligand | Sulfonated water-soluble ligand | For regioselectivity & catalyst retention |
| Randomly methylated β-cyclodextrin (RAMEB) | - | Phase transfer agent |
| Syngas | 1:1 H₂:CO mixture | Reactant |
| Organic solvent (e.g., Toluene) | Anhydrous | Organic phase component |
| Water | Deionized | Aqueous phase |
Essential Equipment:
1. Catalyst and Aqueous Phase Preparation:
2. Organic Phase Preparation:
3. Continuous Reaction Setup:
4. Continuous Operation and Monitoring:
5. Product Separation and Catalyst Recycling:
Key Optimization Parameters: A tailored Design of Experiments (DoE) approach is highly recommended for optimization. Critical parameters and their optimized ranges are summarized in the table below [3].
Table 2: Key Optimization Parameters and Ranges
| Parameter | Investigated Range | Impact on Reaction |
|---|---|---|
| Temperature | 100 - 160 °C | Higher temperatures increase activity but may lead to catalyst deactivation. |
| CD/Rh Molar Ratio | 100 - 750 | Critical for enhancing substrate availability in the aqueous phase; higher ratios increase viscosity. |
| Catalyst Concentration | Up to 2.2 mmol/L | Higher concentrations increase activity; lower concentrations improve economic viability. |
| Organic/Aqueous Phase Ratio | 0.2 - 0.8 | Impacts productivity; higher ratios can increase throughput. |
| Syngas Pressure | 1.8 - 30 MPa | Required to maintain catalyst stability and drive the reaction [2]. |
Analytical Methods:
When optimized, this continuous process yields high-performance results, as demonstrated in the following table summarizing data from a miniplant operation [3].
Table 3: Expected Performance Data from Continuous Miniplant Operation
| Performance Metric | Value Achieved |
|---|---|
| Product | Methyl 11-oxoundecanoate |
| Space-Time Yield (STY) | 76.5 kg h⁻¹ m⁻³ |
| Rhodium Leaching/Loss | 0.018 % h⁻¹ |
| Rhodium in Product | 79 ppb |
| Product per Catalyst Lost | 4.4 kg product per mg Rh lost |
The high regioselectivity towards the linear aldehyde is a key feature of the Rh-sulfoXantphos system. Machine learning models have shown that descriptors like the HOMO-LUMO gap of the alkene can significantly influence the linear-to-branched (L:B) regioselectivity in hydroformylation, with larger gap values favoring the linear product [7].
Table 4: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
|---|
| Low Conversion | • Temperature too low • Catalyst concentration too low • Insufficient mixing | • Increase within the 100-160°C range. • Check catalyst preparation and concentration. • Ensure intense mixing in the reactor. | | Low Regioselectivity (Low L:B ratio) | • Incorrect ligand or ligand degradation • Sub-optimal CD/Rh ratio | • Verify ligand integrity and purity. • Re-optimize the CD/Rh ratio. | | Poor Phase Separation | • Emulsion formation • Viscosity too high (high CD/Rh) | • Adjust mixing intensity in the decanter. • Consider reducing the CD/Rh ratio. | | Significant Rhodium Leaching | • Ligand degradation or loss • Extreme process conditions | • Ensure ligand is in excess. • Avoid temperatures at the upper limit (>160°C). |
The presented protocol for the continuous hydroformylation of this compound offers a highly efficient and sustainable route to the bifunctional platform chemical Methyl 11-oxoundecanoate. The use of a cyclodextrin-mediated aqueous biphasic system with a rhodium-sulfoXantphos catalyst is the cornerstone of this process, enabling high yields, excellent regioselectivity, and most importantly, efficient catalyst recycling with minimal rhodium loss. This methodology represents a significant advancement in combining renewable feedstocks with economically viable and robust industrial chemical processes, contributing to the defossilization of the chemical industry.
The transition toward renewable resources in the chemical industry has accelerated the development of sustainable catalytic processes for converting biomass-derived compounds into valuable chemical intermediates. Among these processes, the aqueous biphasic hydroformylation of unsaturated oleochemicals represents a strategically important route for producing bifunctional platform chemicals while addressing both economic and environmental considerations. Methyl 9-decenoate, derived from rapeseed oil ethenolysis, serves as an ideal substrate for this transformation, offering a renewable alternative to petrochemical feedstocks [1]. The integration of cyclodextrin mediators with rhodium catalysis in aqueous biphasic systems enables efficient hydroformylation while addressing the critical challenge of catalyst recycling, which has historically limited the industrial application of homogeneous catalytic processes for water-insoluble substrates [1] [2].
This application note provides comprehensive experimental protocols and performance data for the Rh-catalyzed cyclodextrin-mediated hydroformylation of this compound, based on optimized conditions developed through systematic Design-of-Experiments (DoE) methodology [1]. The process achieves exceptional space-time yields while minimizing precious metal loss, making it particularly relevant for researchers and industrial scientists working in sustainable chemistry, catalyst development, and bio-based polymer production. The continuous operation capability demonstrated at miniplant scale further enhances the industrial relevance of this methodology, providing a practical pathway for the production of bifunctional ester-aldehydes as key building blocks for bio-based polycondensates [3] [1].
The hydroformylation of this compound involves the addition of syngas (H₂/CO) across the terminal double bond of the substrate, resulting in the formation of methyl 11-oxoundecanoate as the primary product. This bifunctional ester-aldehyde serves as a versatile platform chemical that can be subsequently converted to linear ω-amino esters, ω-hydroxy esters, or dicarboxylic acids through established chemical transformations [1]. These derivatives represent valuable monomers for the production of aliphatic polycondensates with potential applications as drop-in replacements for existing petrochemical-based polymers.
The regioselectivity of the hydroformylation reaction is controlled through the use of sulfonated Xantphos ligands, which promote the formation of the linear aldehyde product with high specificity. This selectivity is crucial for obtaining well-defined polymer building blocks with consistent chain lengths and properties. The aqueous biphasic system, enhanced by cyclodextrin mediators, enables efficient mass transfer of the water-insoluble substrate to the catalytic phase while facilitating straightforward product separation and catalyst recycling through simple phase decantation [1].
Cyclodextrins function as supramolecular mass transfer agents in the aqueous biphasic system through the formation of inclusion complexes with the hydrophobic substrate molecules. The conical structure of randomly methylated β-cyclodextrins features a hydrophobic internal cavity that can encapsulate the non-polar this compound molecule, while the hydrophilic exterior maintains solubility in the aqueous phase [1] [2]. This molecular encapsulation significantly enhances the substrate availability in the catalyst-containing aqueous phase, effectively addressing the solubility limitations that typically hinder the hydroformylation of long-chain olefins in aqueous media.
The cyclodextrin-mediated process operates through a dynamic complexation-decomplexation equilibrium, where substrate molecules are transported from the organic phase to the aqueous phase, released near the catalytic centers, and the resulting aldehyde products are similarly shuttled back to the organic phase [2]. This mechanism enables high reaction rates despite the inherent immiscibility of the reactants, while ensuring excellent retention of the valuable rhodium catalyst in the aqueous phase for recycling. The reusability of cyclodextrins without significant degradation further enhances the economic viability of the process, as they represent a non-recurring expense [1].
This compound (>98% purity, CAS 25601-41-6): Derived from rapeseed oil via ethenolysis, commercially available from suppliers including Larodan and BOC Sciences [4] [5]. The compound characteristics include molecular formula C₁₁H₂₀O₂, molecular weight 184.28 g/mol, and logP of 3.99 [6].
Catalytic system: Rh precursor (e.g., Rh(acac)(CO)₂), sulfonated Xantphos ligand (sulfoXantphos), and randomly methylated β-cyclodextrin (RAME-β-CD) as mediator [1].
Reaction gases: Syngas mixture (H₂:CO, 1:1 ratio) with high purity (>99.5%)
The aqueous catalyst solution is prepared by dissolving the rhodium precursor and sulfoXantphos ligand in deionized water at a ligand-to-metal ratio (L/Rh) of 4:1, followed by the addition of randomly methylated β-cyclodextrin. The cyclodextrin-to-rhodium ratio (CD/Rh) is maintained within the optimized range of 100-750, depending on the specific application [1]. The solution is pre-activated by stirring under syngas atmosphere (5-10 bar) at 80°C for 30 minutes before introduction of the organic substrate.
Reactor Setup: Charge a 100 mL high-pressure autoclave with the organic phase (10 mmol this compound) and aqueous catalyst phase (20 mL containing 0.022 mmol Rh, 0.088 mmol sulfoXantphos, and cyclodextrin at CD/Rh = 500)
Reaction Conditions: Pressurize the system with syngas (H₂:CO = 1:1) to 20 bar total pressure and heat to 120°C with constant stirring at 1000 rpm [1]
Process Monitoring: Monitor pressure drop and maintain constant pressure by syngas replenishment. Sample periodically for GC analysis
Product Separation: After reaction completion (typically 4-6 hours), cool the reactor to room temperature, vent residual gases, and allow phases to separate by decantation
Catalyst Recycling: Recover the aqueous catalyst phase for subsequent runs, with make-up cyclodextrin (10-15% of initial charge) added after every third cycle
System Configuration: Utilize a continuously stirred tank reactor (CSTR) with integrated phase separator and catalyst recycling loop [1]
Operating Parameters:
Process Control: Maintain constant syngas pressure through mass flow controllers and implement level control in the phase separator to minimize catalyst leaching
Long-term Operation: Monitor catalyst activity and selectivity over extended periods (100+ hours), with periodic analysis of rhodium content in the product stream (<100 ppb target) [1]
Table 1: Optimized reaction parameters for Rh-catalyzed cyclodextrin-mediated hydroformylation of this compound
| Parameter | Optimized Value | Experimental Range | Influence on Reaction |
|---|---|---|---|
| Temperature | 120°C | 100-160°C | Higher temperatures increase activity but promote catalyst deactivation |
| Pressure | 20 bar (CO:H₂=1:1) | 10-30 bar | Higher pressures increase reaction rate and regioselectivity |
| CD/Rh ratio | 500 | 100-750 | Higher ratios enhance mass transfer but increase viscosity |
| Catalyst concentration | 1.1 mM Rh | 0.5-2.2 mM | Higher concentrations increase rate but impact economics |
| Phase ratio (org/aq) | 0.6 | 0.2-0.8 | Higher ratios improve productivity but may reduce conversion |
| Stirring speed | 1000 rpm | 800-1200 rpm | Enhanced mixing improves interphase mass transfer |
Table 2: Performance metrics for this compound hydroformylation under optimized conditions
| Performance Indicator | Batch Process | Continuous Miniplant |
|---|---|---|
| Conversion | >95% | >98% |
| Selectivity to aldehyde | 90-92% | 87-90% |
| Regioselectivity (l/b) | >50:1 | >45:1 |
| Space-time yield | 45 kg h⁻¹ m⁻³ | 76.5 kg h⁻¹ m⁻³ |
| Rhodium leaching | 0.05% per cycle | 0.018% h⁻¹ |
| Rh in product | 150 ppb | 79 ppb |
| Catalyst productivity | 2.8 kg product mg⁻¹ Rh lost | 4.4 kg product mg⁻¹ Rh lost |
| Catalyst stability | 30% native activity after 5 cycles | Stable operation over 100 h |
The optimization of reaction parameters using Design-of-Experiments methodology reduced the number of required experiments from nearly 200 to just 39 without compromising predictive accuracy [1]. This systematic approach allowed for the identification of critical interactions between process variables, particularly between temperature and CD/Rh ratio, which significantly influence both reaction rate and catalyst stability.
The primary product, methyl 11-oxoundecanoate, is obtained as a colorless to pale yellow liquid with purity exceeding 98% after phase separation. Characterization by NMR spectroscopy confirms the linear aldehyde structure with minimal branching (<2%), which is critical for subsequent polymerization processes. The product exhibits excellent stability when stored under inert atmosphere at reduced temperatures (4°C), with no significant oxidation or degradation observed over several weeks.
The low rhodium contamination (79-150 ppb) in the product phase eliminates the need for additional metal removal steps, which represents a significant advantage over traditional homogeneous hydroformylation processes [1]. This attribute is particularly valuable for applications in polymer synthesis, where residual catalyst metals can lead to discoloration or accelerated polymer degradation.
The bifunctional nature of methyl 11-oxoundecanoate enables its conversion to several valuable monomers for polycondensation reactions:
These derivatives serve as drop-in alternatives to existing petrochemical monomers while offering the potential for improved sustainability profiles [1]. The ability to fine-tune the chain length and functionality through selection of the oleochemical starting material provides additional flexibility in designing polymers with specific properties.
Figure 1: Mechanism of cyclodextrin-mediated aqueous biphasic hydroformylation showing the role of cyclodextrins in facilitating mass transfer between phases while retaining the Rh catalyst in the aqueous phase
Figure 2: Continuous miniplant process flow diagram showing the integration of reaction, separation, and catalyst recycling steps for efficient production of methyl 11-oxoundecanoate
Reduced conversion rates: May indicate cyclodextrin degradation or rhodium catalyst deactivation. Check CD/Rh ratio and consider fresh catalyst preparation. Monitor viscosity increases that may suggest CD aggregation [1]
Increased rhodium leaching: Often caused by inadequate phase separation or incorrect CD/Rh ratio. Optimize phase ratio (organic/aqueous = 0.5-0.7) and ensure proper settling time in continuous operation [1]
Poor regioselectivity: Typically results from ligand degradation or incorrect L/Rh ratio. Verify sulfoXantphos integrity and maintain L/Rh ≥ 4:1. Excessive temperatures (>130°C) can also reduce selectivity [1]
Phase separation issues: May require adjustment of cyclodextrin concentration or use of co-solvents in minimal amounts. Ensure temperature during separation is below 40°C to enhance phase disengagement [2]
Pressure drop abnormalities: Could indicate catalyst poisoning or mass transfer limitations. Check gas dispersion and substrate quality for potential catalyst poisons
The continuous miniplant operation demonstrates the technical feasibility of scaling up this process, with space-time yields of 76.5 kg h⁻¹ m⁻³ achieving economically viable productivity levels [1]. The low rhodium loss rate (0.018% h⁻¹) translates to minimal precious metal replacement costs, while the ability to recycle the cyclodextrin mediators without significant degradation addresses a potential operational expense.
The This compound substrate is commercially available from renewable sources, with the global market showing promising growth driven by demand in cosmetics, flavorings, and pharmaceuticals [5]. Current pricing for high-purity material ranges from €138-150 per 100 mg for research quantities, with bulk pricing expected to decrease as production scales [4] [5]. The competitive positioning of this hydroformylation route depends on integrated biorefinery concepts that leverage existing biodiesel infrastructure for oleochemical production [1].
The Rh-catalyzed cyclodextrin-mediated aqueous biphasic hydroformylation of this compound represents a sustainable and efficient process for producing bifunctional platform chemicals from renewable resources. The integration of cyclodextrin mass transfer agents with aqueous biphasic catalysis successfully addresses the longstanding challenge of catalyst recycling in homogeneous hydroformylation, while maintaining high activity and selectivity.
The experimental protocols outlined in this application note provide researchers with robust methodologies for implementing this transformation at both batch and continuous scales. The optimized conditions derived from systematic DoE approaches enable predictable scale-up with minimal experimental effort. As industries increasingly seek defossilization strategies for chemical production, this process offers a practical pathway for incorporating bio-based monomers into existing polymer portfolios, supporting the transition toward a more sustainable chemical industry.
The table below consolidates the fundamental identification and physical property data for this compound from the search results.
| Property Category | Details |
|---|---|
| CAS Number | 25601-41-6 [1] [2] [3] |
| Molecular Formula | C₁₁H₂₀O₂ [1] [2] [3] |
| Molecular Weight | 184.28 g/mol [1] [4] |
| Synonyms | Methyl dec-9-enoate; 9-Decenoic acid, methyl ester [3] [4] |
| Purity | >98% (Available from specific suppliers) [1] |
| Physical State | Liquid [1] [3] |
| Boiling Point | 123 °C at 21 Torr [3] [5] [4] |
| Density | 0.883±0.06 g/cm³ (Predicted) [3] [4] |
| Log P | 3.99 [2] |
| Storage | Freezer [1], 2-8°C (under nitrogen) [5] [4] |
The search results indicate that this compound is used across several industries, which highlights its value as a platform chemical. The main applications identified are:
One search result mentioned a reverse-phase HPLC method for its analysis using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) [2]. This can be a starting point for developing your own analytical protocols.
Given the lack of direct experimental data, the following diagram outlines a logical workflow for developing application protocols for this compound, from sourcing to application testing.
Since the existing public information is insufficient for creating detailed protocols, I suggest the following steps to acquire the necessary depth of information:
Methyl 9-decenoate is an unsaturated fatty acid ester derived from renewable resources that serves as a versatile platform chemical for synthesizing bifunctional compounds essential in pharmaceutical, fragrance, and polymer applications. As industries increasingly shift toward sustainable feedstocks, the development of efficient continuous processes for transforming this oleochemical into valuable derivatives has become a significant research focus. These notes provide detailed protocols for the continuous production of bifunctional chemicals from this compound, particularly through hydroformylation and metathesis reactions, enabling researchers to implement these methodologies in both laboratory and industrial settings. The advancement of such processes aligns with global sustainability initiatives like the European Green Deal and Chemicals Strategy for Sustainability, which promote the transition from fossil-based to renewable bio-based monomers for chemical synthesis [1].
The significance of this compound lies in its molecular structure that features both ester functionality and a terminal double bond, allowing for selective chemical transformations that yield dicarboxylic acids, ω-hydroxy esters, and ω-amino esters—key building blocks for biobased aliphatic polycondensates. Recent research has demonstrated that continuous flow systems employing homogeneous catalysis with efficient recycling mechanisms can achieve excellent space-time yields while minimizing precious metal catalyst losses, addressing critical economic and environmental challenges in sustainable chemical production [1] [2].
This compound (CAS Registry Number: 25601-41-6) is a chemically versatile compound with the molecular formula C({11})H({20})O(_{2}) and a molecular weight of 184.28 g/mol. This unsaturated ester exists as a colorless to light yellow liquid at room temperature with a characteristic fruity, waxy odor that makes it valuable in fragrance applications. Its chemical structure features a terminal carbon-carbon double bond and an ester group, enabling diverse chemical transformations including hydroformylation, metathesis, and hydrogenation. The compound has a calculated boiling point of 524.05 K (250.9°C) and a melting point of 284.13 K (11.0°C), with a predicted density of 0.883±0.06 g/cm³. Its relatively high logP value of 3.99 indicates significant hydrophobicity, which influences solvent selection and biphasic reaction design [3] [4] [5].
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C({11})H({20})O(_{2}) | - | [4] |
| Molecular Weight | 184.28 | g/mol | [5] |
| Boiling Point | 123 | °C (at 21 Torr) | [5] |
| Density | 0.883±0.06 | g/cm³ | [5] |
| logP | 3.99 | - | [3] |
| Vapor Pressure | 13.37 | Pa at 25°C | [5] |
| Refractive Index | 1.438 (predicted) | - | [3] |
The applications of this compound span multiple industries, leveraging its pleasant aroma, solvent properties, and chemical versatility. In the flavor and fragrance industry, it serves as a key ingredient for imparting fruity notes in perfumes, lotions, and skincare products. The pharmaceutical industry utilizes it as an intermediate in drug development and delivery systems, while its chemical functionality makes it valuable for producing lubricants and specialty polymers. The global market for this compound is experiencing promising growth driven by increasing consumer preference for natural ingredients and sustainable sourcing. Key market players include Wilmar, Larodan, BOC Sciences, Solarbio, Lingbao, and Pharmaffiliates Analytics and Synthetics, who supply various purity grades (>98% and <98%) to different industrial sectors [2] [4].
Market analysis indicates significant expansion opportunities in the cosmetic and personal care sectors, where this compound enhances product formulations and consumer appeal. The compound's market attractiveness stems from broader trends toward bio-based alternatives and green chemistry principles, though regulatory challenges and potential supply chain disruptions present constraints that require careful management. The price varies significantly based on purity and quantity, with research-grade material (95% purity) costing approximately $505.80 for 5 mg, while bulk industrial quantities are available at more competitive prices from chemical suppliers such as Shandong Ouchem Co., Ltd. and RongNa Biotechnology Co., Ltd. [2] [5].
The hydroformylation process transforms this compound into bifunctional platform chemicals through the addition of synthesis gas (CO/H₂) across the terminal double bond, producing ester-aldehydes that serve as precursors to ω-hydroxy esters, ω-amino esters, and dicarboxylic acids. This protocol utilizes a rhodium-based catalytic system enhanced by cyclodextrin mediators that improve water solubility and enable efficient catalyst recycling in an aqueous biphasic system. The continuous process achieves high regioselectivity for the linear aldehyde product, specifically methyl 11-oxoundecanoate, which is a key intermediate for pharmaceutical and polymer applications. This methodology represents a significant advancement over traditional batch processes by enabling continuous operation with minimal catalyst loss and excellent space-time yields [1].
The reaction mechanism involves the initial formation of a rhodium-cyclodextrin complex that facilitates the transfer of the hydrophobic substrate from the organic to the aqueous phase where hydroformylation occurs. The cyclodextrin acts as a supramolecular shuttle, enhancing the interfacial transport while maintaining catalyst stability. The optimal reaction conditions were determined through a tailored experimental design approach that reduced the required experiments from nearly 200 to just 39 without sacrificing predictive accuracy, demonstrating the efficiency of this optimization strategy for complex reaction systems [1].
Diagram 1: Continuous hydroformylation process workflow showing the aqueous biphasic system with catalyst recycling. The process demonstrates efficient phase separation and minimal rhodium loss.
Catalyst Solution Preparation: Dissolve the rhodium precursor (0.001-0.01 mol% relative to substrate) and methylated β-cyclodextrin (molar ratio CD:Rh = 10:1 to 50:1) in deionized water to form the aqueous catalyst phase. Sparge with nitrogen for 10 minutes to remove dissolved oxygen [1].
Continuous Reaction System Assembly:
Continuous Operation and Product Separation:
Product Purification and Analysis:
Table 2: Optimized Reaction Conditions for Continuous Hydroformylation of this compound
| Parameter | Optimal Range | Unit | Impact on Reaction |
|---|---|---|---|
| Temperature | 80-120 | °C | Higher temperatures increase rate but may reduce selectivity |
| Pressure | 10-30 | bar | Higher pressure favors conversion and linear selectivity |
| Rh Concentration | 0.001-0.01 | mol% | Affects reaction rate and cost efficiency |
| Cyclodextrin:Rh Ratio | 10:1 to 50:1 | mol/mol | Enhances solubility and catalyst retention |
| Residence Time | 60-120 | minutes | Determines conversion level and productivity |
| Organic:Aqueous Ratio | 1:5 to 1:10 | v/v | Affects mass transfer and phase separation |
The continuous hydroformylation process achieves exceptional performance with this compound conversions exceeding 95% and selectivity to methyl 11-oxoundecanoate of >90%. The space-time yield reaches 76.5 kg h⁻¹ m⁻³, significantly outperforming traditional batch processes. Critically, the catalyst recycling efficiency maintains approximately 30% of native activity through multiple cycles, with remarkably low rhodium loss of only 0.018% per hour of operation. The product stream contains rhodium at levels as low as 79 parts per billion (ppb), equivalent to 4.4 kg of product per mg of catalyst lost, demonstrating outstanding catalyst utilization efficiency. These metrics make the process economically viable for industrial implementation, particularly when considering the high value of the resulting bifunctional chemicals [1].
The analysis and purification of this compound and its hydroformylation products require robust chromatographic methods. A reliable reverse-phase HPLC method has been developed using a Newcrom R1 column (or equivalent C18 column) with dimensions of 4.6 × 150 mm and 3 µm particle size. The mobile phase consists of acetonitrile/water mixture (typically 70:30 to 80:20 v/v) with 0.1% phosphoric acid added to improve peak shape. For mass spectrometry compatibility, phosphoric acid should be replaced with 0.1% formic acid. The flow rate is maintained at 1.0 mL/min with column temperature stabilized at 30°C, and detection is performed using both UV (210 nm for carbonyl chromophore) and refractive index detectors [7].
The sample preparation involves dissolving the reaction mixture in acetonitrile at approximately 1 mg/mL concentration and filtering through a 0.45 µm PTFE membrane before injection. Under these conditions, this compound typically elutes at 8.5-9.5 minutes, while the hydroformylation product methyl 11-oxoundecanoate elutes at 6.5-7.5 minutes due to its increased polarity. This method effectively separates starting material from products and identifies potential by-products, with a quantification limit of approximately 0.1 mg/mL for both compounds. The method is scalable and can be adapted for preparative separation using columns with larger dimensions (21.2 × 150 mm) and adjusted flow rates [7].
Comprehensive characterization of the bifunctional products confirms chemical structure and purity. Methyl 11-oxoundecanoate should be characterized by:
Purity assessment should include determination of aldehyde content by titration with hydroxylamine hydrochloride and measurement of acid value to assess potential aldehyde oxidation during processing. The water content should be maintained below 0.1% to prevent stability issues during storage [1] [4].
An alternative synthetic approach to bifunctional chemicals from this compound involves cross-metathesis reactions with functionalized alkenes. A patented process demonstrates the production of methyl 10-cyano-dec-9-enoate through cross-metathesis of this compound with acrylonitrile using second-generation Hoveyda-Grubbs catalyst. This transformation yields a cyano-functionalized ester with applications in pharmaceutical synthesis and polymer chemistry. The reaction is typically performed in toluene at 100°C for 1 hour under inert atmosphere, achieving approximately 82% yield of the desired product [8] [4].
The experimental protocol involves dissolving this compound and acrylonitrile (1.5:1 molar ratio) in anhydrous toluene, followed by addition of the ruthenium catalyst (0.5-1.0 mol%). The reaction mixture is heated with stirring under nitrogen atmosphere, with reaction progress monitored by thin-layer chromatography or GC. After completion, the catalyst is removed by filtration through a short silica gel column, and the product is purified by vacuum distillation to yield high-purity methyl 10-cyano-dec-9-enoate. This methodology provides access to diverse bifunctional compounds by varying the cross-metathesis partner, including other functionalized alkenes such as allyl alcohol derivatives, acrylates, or protected amine-containing alkenes [8].
Another valuable metathesis transformation is ethenolysis, where this compound reacts with ethylene to produce shorter-chain unsaturated esters. This process employs Grubbs-type ruthenium catalysts (typically 0.1-0.5 mol%) in dichloromethane or toluene solvent at 40-60°C under ethylene pressure (50-100 psi). The reaction produces This compound isomers and lighter esters like methyl acrylate, depending on the double bond position, which can be separated by fractional distillation [8].
The key advantage of this approach is the ability to tailor the chain length of the resulting unsaturated esters for specific applications. The process can be optimized for high selectivity by careful catalyst selection and control of ethylene pressure, with the second-generation Grubbs catalysts typically providing superior performance. Catalyst systems such as benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]ruthenium with tricyclohexylphosphane have demonstrated excellent activity in these transformations [8].
Diagram 2: Alternative metathesis pathways for this compound transformation, including cross-metathesis with acrylonitrile and ethenolysis with ethylene.
The protocols presented herein demonstrate that This compound serves as a versatile renewable building block for producing bifunctional platform chemicals through efficient continuous processes. The aqueous biphasic hydroformylation system with cyclodextrin mediation and catalyst recycling represents a significant advancement in sustainable chemical production, achieving excellent productivity while minimizing precious metal catalyst loss. Similarly, metathesis-based routes offer complementary pathways to valuable chemical intermediates with diverse functionality. These methodologies provide researchers with practical tools to implement these transformations at both laboratory and industrial scales, contributing to the transition from fossil-based to renewable bio-based chemical production [1] [8].
Future development opportunities include integrating downstream transformations of the aldehyde functionality into continuous processes, potentially creating integrated systems that directly produce ω-amino acids or dicarboxylic acids from this compound. Additionally, catalyst innovation to further reduce precious metal requirements and process intensification strategies to enhance space-time yields represent promising research directions. As market demand for sustainable chemicals continues to grow, these continuous production methodologies for this compound-derived bifunctional compounds offer economically viable and environmentally favorable alternatives to conventional petrochemical routes [1] [2].
Table 1: Fundamental Chemical Properties of this compound [1] [2] [3]
| Property | Value / Description |
|---|---|
| CAS Registry Number | 25601-41-6 [1] [2] [3] |
| Molecular Formula | C11H20O2 [1] [2] [3] |
| Molecular Weight | 184.28 g/mol [1] [4] |
| Lipid Number | C10:1 ME [1] |
| Common Synonyms | 9-Decenoic acid, methyl ester; Methyl dec-9-enoate [3] [4] |
| Purity | Available at >98% and 95% [1] [4] |
| Physical State | Liquid; also described as a colorless liquid or white crystalline powder [1] [3] |
| Odor | Fruity, waxy [3] |
| Boiling Point | 123 °C at 21 Torr [3] [4] |
| Density | 0.883 ± 0.06 g/cm³ (Predicted) [3] [4] |
| LogP | 3.99 [2] |
Table 2: Documented Synthetic Pathways for this compound [3]
| Synthetic Route | Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | Sulfuric acid, heating for 4h | 98% | Common laboratory method. |
| Esterification | In water with HCl at 20°C for 48h, inert atmosphere | 100% | High-yield, controlled conditions. |
| Olefin Cross-Metathesis | With Hoveyda-Grubbs 2nd gen catalyst, in chlorobenzene for 7h | 55% | Modern, catalytic method; involves ethenolysis of unsaturated fatty acid esters. |
For researchers synthesizing or receiving this compound, the following protocol can be used to confirm the identity and purity of the compound prior to polymerization experiments.
Diagram 1: A quality control workflow for this compound analysis prior to polymerization.
This method is adapted from a published application for analyzing this compound. [2]
While specific protocols for creating polycondensates from this compound were not found in the search results, its chemical structure suggests strong potential. The terminal ester group can undergo transesterification, and the internal carbon-carbon double bond (C=C) can enable a variety of polymerization reactions. The following diagram outlines a proposed research plan to explore these possibilities.
Diagram 2: A proposed research framework for synthesizing and characterizing polycondensates from this compound.
This compound is a commercially available chemical with a well-defined profile, making it a promising monomer for polymer science. [1] [3] [4] Its potential is reflected in its use across industries like cosmetics and pharmaceuticals, which often relies on specialized polymer formulations. [5]
The immediate research direction involves experimentally validating the proposed polymerization strategies. Success in this area could lead to the development of new biobased polyesters or polyolefins with tailored properties for applications in drug delivery, sustainable materials, and specialty additives.
The foundational data for Methyl 9-decenoate, essential for method development and compound identification, is provided in the following tables.
Table 1: Basic Chemical Identifiers [1]
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | R283068 |
| Molecular Formula | C({11})H({20})O(_{2}) |
| Molecular Weight | 184.2753 g/mol |
| IUPAC Standard InChI | InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3 |
| IUPAC Standard InChIKey | SBIGSHCJXYGFMX-UHFFFAOYSA-N |
Table 2: Gas Chromatography Parameters & Properties [1] [2]
| Property | Value / Description |
|---|---|
| Retention Index (I) | 1316 (on CP Sil 8 CB column) |
| Chromatographic Conditions | 60 m / 0.25 mm / 0.25 μm; Helium carrier gas; 40°C for 2 min, then ramp at 4°C/min to 280°C [1]. |
| Purity (as reference standard) | ≥ 99.5% (by GC) [2] |
| Physical State | Liquid [2] |
| Density | 0.87 g/cm³ at 20°C [2] |
| Boiling Point | >176.7 °C at 1013 hPa [2] |
This protocol outlines the key steps for utilizing this compound as a reference standard in a GC method, incorporating best practices for validation [3].
A rigorous validation is crucial for reliable quantitative results [3].
The following diagram illustrates the comprehensive workflow for a quantitative GC analysis using a reference standard, from sample preparation to data interpretation.
This workflow outlines the key stages in Gas Chromatography analysis.
For more complex samples, advanced techniques can provide superior separation and analysis.
This compound is a methyl ester that can be derived from renewable sources and is used as a biodiesel component or a surrogate fuel for modeling. Studying its combustion kinetic mechanism is crucial for predicting combustion characteristics, optimizing engine performance, and reducing emissions.
A detailed kinetic mechanism typically includes:
The process of creating and validating a kinetic mechanism involves several key stages. The workflow below outlines this general methodology, which can be applied to this compound or similar biodiesel components.
Diagram 1: Workflow for developing and validating a combustion kinetic mechanism.
To validate a proposed mechanism, its simulation results are compared against data from several experimental setups [1].
| Experiment Type | Key Measured Data | Protocol Overview |
|---|---|---|
| Ignition Delay Time | Time interval between fuel-oxidizer mixing and auto-ignition. | A fuel/oxidizer mixture is rapidly heated in a shock tube or rapid compression machine. Pressure or light emission at the end-wall is monitored to detect the instant of ignition. |
| Laminar Flame Speed | Propagation speed of a one-dimensional, laminar flame under specified conditions. | A premixed flame is stabilized on a burner (e.g., counterflow or spherical). The flame speed is deduced from the flow velocity at which the flame stabilizes, often using particle image velocimetry. |
| Species Concentration | Mole fractions of reactants, intermediates, and products in a flame. | A flame is stabilized on a burner, and gas samples are extracted along its axis via a quartz probe. Samples are analyzed using gas chromatography (GC) or mass spectrometry (MS). |
The following diagram illustrates a generalized high-temperature oxidation pathway for a biodiesel surrogate, showcasing how to apply the DOT language for chemical mechanisms.
Diagram 2: Generalized high-temperature oxidation pathway for a biodiesel surrogate.
The diagrams above were generated using specific DOT language attributes to meet your formatting requirements [1] [2].
fillcolor and fontcolor attributes for nodes, and the color attribute for edges, use the specified hex codes (e.g., #4285F4 for blue). This ensures a consistent and accessible color scheme.labeldistance=2.5 attribute on edges ensures there is a clear gap between the edge path and its label, improving readability [2].d2tdocpreamble to load TikZ libraries and d2tfigpreamble to define custom node styles. This allows for sophisticated output when processed with dot2tex, which converts DOT files to PGF/TikZ for LaTeX documents [1].
Objective: To provide a detailed protocol for simulating the spray combustion of methyl 9-decenoate, a fatty acid methyl ester, using Computational Fluid Dynamics (CFD). This is crucial for researchers investigating the combustion characteristics and emissions of advanced biofuels.
Overview: This protocol adapts general spray combustion CFD principles, specifically leveraging a tutorial for heptane combustion [1]. The process involves geometry import, mesh generation, solver selection for a reactive multiphase flow, definition of the discrete phase (droplets), and specification of combustion and turbulence models. The workflow is designed to capture the coupled phenomena of droplet evaporation, mixing, and chemical reaction.
The following Graphviz diagram illustrates the core computational workflow. All node borders and text are set to #202124 for clarity against the colored backgrounds.
Diagram Title: Spray Combustion CFD Workflow
The table below summarizes the key parameters for the discrete phase modeling, which must be customized for this compound [1].
| Parameter | Description | Example/Consideration for this compound |
|---|---|---|
| Droplet Composition | Pure substance or mixture. | Pure This compound (C₁₁H₂₀O₂). Mass fraction = 1 [1]. |
| Injection Type | Model for spray introduction. | Cine Injector. Defines a cone-shaped spray pattern [1]. |
| Total Mass | Total mass of injected fuel. | Example: 1e-04 kg. Based on desired fuel-air ratio [1]. |
| Injection Duration | Time over which fuel is injected. | Example: 1e-03 s [1]. |
| Injection Velocity | Initial speed of fuel droplets. | Example: 100 m/s [1]. |
| Position & Direction | Injector location and spray orientation. | Defined by coordinates (e.g., 0,0,0.013 m) and a direction vector [1]. |
| Cone Angle | Spread of the spray cone. | Example: 20 degrees (outer cone angle) [1]. |
| Droplet Distribution | Model for droplet size variation. | Rosin-Rammler distribution. Requires min, max, and nominal diameter [1]. |
| Min/Max/Nominal Diameter | Range and most probable droplet size. | Must be defined (e.g., Min: 1e-05 m, Max: 2e-04 m, d: 1e-04 m) [1]. |
Geometry and Meshing:
Autosize function and then manually adjust the min/max coordinates and the number of cell divisions (e.g., 50x50x20) to ensure sufficient resolution [1].wall, symmetry) to each face of the base mesh [1].Solver and Model Setup:
sprayFoam [1].chem.inp) and thermodynamic database (therm.dat) for this compound oxidation. A simplified mechanism is often used initially to reduce computational cost. Choose a combustion model like PaSR (Partially Stirred Reactor) to account for turbulence-chemistry interaction [1].Numerical Controls and Execution:
Solution panel, increase the number of Outer Correctors (e.g., to 2) within the PIMPLE algorithm to enhance stability for transient reactive flows [1].Time Stepping (∆t). A value of 5e-06 s is recommended to resolve the fast chemistry and spray dynamics [1]. The total Simulation Time might be on the order of milliseconds (e.g., 5e-03 s) [1].Interval (e.g., 5e-05 s) to save results for post-processing [1].After the simulation is complete, analyze the results to understand the combustion process [1]:
Methyl 9-decenoate (CAS: 25601-41-6) is a mono-unsaturated fatty acid methyl ester with significant importance in organic synthesis and industrial applications. This compound possesses a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1]. The chemical structure consists of a ten-carbon chain with a terminal double bond between carbons 9 and 10, ending with a methyl ester functional group. The compound typically presents as a colorless to light yellow liquid with a characteristic fruity, waxy odor that makes it valuable in fragrance and flavor applications [2].
The physical properties of this compound include a boiling point of 123°C at 21 Torr and a predicted density of 0.883±0.06 g/cm³ [3]. It has a vapor pressure of 13.37 Pa at 25°C and a calculated LogP of 3.99, indicating moderate hydrophobicity [4]. These properties influence its behavior in synthetic reactions and determine appropriate storage conditions, with recommended storage at 2-8°C under nitrogen atmosphere to maintain stability [3]. The compound is commercially available with purities exceeding 98% and is typically supplied as a neat liquid [1].
The base-catalyzed hydrolysis of this compound follows a nucleophilic acyl substitution mechanism that proceeds through a tetrahedral intermediate [5]. This reaction begins with the hydroxide ion attacking the electrophilic carbonyl carbon of the ester, resulting in cleavage of the π bond and formation of a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl group while eliminating the alkoxide group (RO-), which subsequently deprotonates the resulting carboxylic acid in an acid-base reaction [5] [6]. The reaction is irreversible due to the formation of a stable carboxylate ion that lacks electrophilic character, preventing the reverse reaction from occurring [6].
For this compound, the base-catalyzed hydrolysis proceeds according to the following general reaction scheme:
The resulting carboxylate salts possess both hydrophobic and hydrophilic properties, enabling them to function as surfactants and form micelles, which is the fundamental basis for their use in soap manufacturing [7]. This process, known as saponification, derives its name from the Latin word "sapo" meaning soap, historically referring to the ester hydrolysis of fats to produce soap [7].
The acid-catalyzed hydrolysis of this compound follows a mechanism that is essentially the reverse of Fischer esterification [6]. This process begins with protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon toward nucleophilic attack by making it more electrophilic [5]. A water molecule then functions as a nucleophile, attacking the electrophilic carbon and forming a tetrahedral intermediate. After deprotonation, the methoxy group is protonated, converting it into a better leaving group, which is then expelled while reforming the carbonyl group [5].
A critical distinction from base-catalyzed hydrolysis is that the acid-catalyzed reaction is reversible, often requiring excess water to shift the equilibrium toward the hydrolysis products [8]. The general reaction for this compound acid-catalyzed hydrolysis follows:
The sulfuric acid catalyst is regenerated at the end of the reaction, allowing it to participate in multiple catalytic cycles [7]. This regeneration makes the process catalytic in acid, though the reversible nature means that equilibrium constraints must be considered for efficient conversion.
Table 1: Comparative Analysis of Hydrolysis Methods for this compound
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
|---|---|---|
| Catalyst | NaOH or KOH | H₂SO₄ or HCl |
| Mechanism | Nucleophilic acyl substitution | Acid-catalyzed addition-elimination |
| Reversibility | Irreversible | Reversible |
| Primary Products | Carboxylate salt + alcohol | Carboxylic acid + alcohol |
| Reaction Conditions | Heating under reflux with dilute base | Heating under reflux with dilute acid |
| Equilibrium Control | Not required (irreversible) | Requires excess water to favor products |
| Typical Yield | High (due to irreversibility) | Moderate (depends on equilibrium shift) |
| Downstream Processing | Acidification required to obtain carboxylic acid | Direct isolation of carboxylic acid |
Esterification of 9-decenoic acid can be accomplished through several approaches, with the Fischer esterification being most common for laboratory-scale synthesis. This method involves combining 9-decenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid, with the reaction being characterized by the combination of an acid and alcohol to form an ester with water as a byproduct [7]. The reaction follows the general scheme:
The reaction is reversible, necessitating strategic approaches to shift the equilibrium toward ester formation. These approaches include using an excess of methanol, removing water as it forms (often through azeotropic distillation with molecular sieves), or employing high concentrations of the acid catalyst to both catalyze the reaction and absorb water [8]. The reaction progression can be monitored by tracking water production or through analytical techniques such as TLC or GC to detect the formation of the ester product.
Alternative synthesis methods include the esterification of acid chlorides with methanol, which offers the advantage of being irreversible and proceeding rapidly at room temperature [7]. This pathway involves the reaction of 9-decenoic acid chloride with methanol in the presence of a base to scavenge the generated HCl:
Another method employs acid anhydrides as starting materials, which react with alcohols to form esters and carboxylic acids as byproducts [7]. Each of these methods offers distinct advantages and limitations in terms of reactivity, purity, and practical convenience.
The hydrolysis-esterification cascade for this compound represents an efficient strategy for modifying the ester functionality while potentially recovering and reusing the methanol component. This cascade process can be designed to either interconvert different ester derivatives or to facilitate the isolation and purification of 9-decenoic acid followed by re-esterification under modified conditions. The strategic design of such cascades requires careful consideration of reaction conditions, catalysts, and separation techniques to maximize efficiency and yield.
A particularly innovative approach involves the in situ hydrolysis and re-esterification where the methanol liberated during hydrolysis is continuously removed and redirected for esterification of the resulting 9-decenoic acid with a different alcohol. This tandem process requires precise control of reaction conditions and potentially the use of multiple catalysts or sequential reactor setups to accommodate the different optimal conditions for each transformation.
Table 2: Quantitative Properties and Reaction Parameters for this compound
| Property / Parameter | Value / Condition | Application Significance |
|---|---|---|
| Molecular Weight | 184.28 g/mol | Stoichiometric calculations |
| Boiling Point | 123°C at 21 Torr | Purification and isolation conditions |
| Density | 0.883±0.06 g/cm³ | Reaction volume planning |
| LogP | 3.99 | Solubility and partitioning behavior |
| Vapor Pressure | 13.37 Pa at 25°C | Evaporation and handling considerations |
| Hydrolysis Temperature | 60-80°C (reflux) | Reaction optimization |
| Esterification Time | 4-48 hours | Reaction monitoring and scaling |
| GC Retention Index | 1316 (CP Sil 8 CB column) | Analytical method development [9] |
| HPLC Mobile Phase | Acetonitrile/water with phosphoric acid or formic acid | Analytical separation conditions [4] |
Objective: To convert this compound to 9-decenoic acid via base-catalyzed hydrolysis followed by acidification.
Materials:
Procedure:
Reaction Setup: Dissolve this compound in 15 mL of ethanol in a 100 mL round-bottom flask. Add the sodium hydroxide solution carefully with stirring.
Heating Under Reflux: Attach a reflux condenser and heat the mixture at 80°C for 2 hours with constant stirring. Monitor the reaction by TLC (hexane:ethyl acetate, 4:1) or GC until complete conversion is observed.
Alcohol Removal: After cooling the reaction mixture to room temperature, distill off the ethanol under reduced pressure using a rotary evaporator.
Acidification: Transfer the residue to a 250 mL separatory funnel and carefully acidify with dilute hydrochloric acid (approximately 15 mL) to pH 2-3, with vigorous stirring. Caution: CO₂ evolution may occur during acidification.
Extraction: Extract the acidified mixture with diethyl ether (3 × 30 mL). Combine the ether extracts and wash with brine solution (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate for 30 minutes, filter, and concentrate under reduced pressure to yield 9-decenoic acid as a colorless liquid.
Purification: If necessary, purify the product by recrystallization from hexane at 4°C or by short-path distillation.
Expected Yield: 85-95% of theoretical yield based on starting ester material.
Objective: To synthesize this compound from 9-decenoic acid using acid-catalyzed esterification.
Materials:
Procedure:
Reaction Mixture Preparation: Combine 9-decenoic acid and methanol in a 50 mL round-bottom flask. Carefully add concentrated sulfuric acid with stirring. For enhanced yield, add 1g of activated molecular sieves (4Å) to absorb water and shift the equilibrium.
Reflux Conditions: Attach a reflux condenser and heat the mixture at 70°C for 4-6 hours with constant stirring. Monitor reaction progress by TLC or GC.
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until gas evolution ceases and pH is approximately 7. Caution: Add slowly as vigorous CO₂ evolution will occur.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 25 mL). Combine the organic extracts and wash with brine solution (15 mL).
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification: Purify the product by flash chromatography (silica gel, hexane:ethyl acetate 95:5) or by short-path distillation under reduced pressure.
Expected Yield: 80-90% of theoretical yield based on starting acid material.
Gas Chromatography (GC) Analysis: this compound can be analyzed using a capillary GC column such as CP Sil 8 CB (60 m × 0.25 mm × 0.25 μm) with helium as carrier gas [9]. The temperature program should begin at 40°C held for 2 minutes, then increase at 4°C per minute to a final temperature of 280°C [9]. The retention index for this compound under these conditions is approximately 1316 [9]. For quantitative analysis, calibration curves should be established using authentic standards, with detection typically accomplished through flame ionization detection (FID).
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC analysis can be performed using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid [4]. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid [4]. The method is scalable and can be adapted for preparative separation to isolate impurities or products. For ultra-fast analysis, columns with smaller 3 μm particles can be employed for UPLC applications [4].
Spectroscopic Methods:
Infrared Spectroscopy (IR): Characteristic absorption bands include C=O stretch at ~1740 cm⁻¹ (ester carbonyl), C-O stretch at ~1100-1300 cm⁻¹, and =C-H stretch at ~3000-3100 cm⁻¹ (alkene). The disappearance of the ester carbonyl band and appearance of a broad carboxylic acid O-H stretch at ~2500-3500 cm⁻¹ indicates complete hydrolysis.
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS): Electron impact mass spectrum should show a molecular ion peak at m/z 184.28 with characteristic fragments at m/z 152 [M-CH₃OH]⁺, m/z 123 [M-CH₃OH-CHO]⁺, and m/z 55 [C₄H₇]⁺.
This compound and its hydrolysis product 9-decenoic acid possess significant applications across multiple industries. In the flavor and fragrance industry, these compounds are valued for their fruity, waxy odor profiles and are incorporated into various consumer products to provide distinctive aromatic qualities [2]. The compound occurs naturally in various plants and food sources including apples, bananas, and strawberries, further supporting its use in flavor formulations [2].
In pharmaceutical production, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients and healthcare products [2]. The terminal double bond presents opportunities for further chemical modification, including epoxidation, hydroformylation, or diene synthesis, enabling the creation of diverse molecular architectures with potential biological activity. The compound's unique chemical properties contribute to the development of various medications and specialized chemical products [2].
The hydrolysis-esterification cascade approach has particular significance in industrial processes where efficiency and atom economy are paramount. This strategy enables the interconversion of ester derivatives without isolation of intermediates, potentially reducing waste and processing time. In the context of biofuel production and oleochemical processing, such cascades can be employed to modify the physical properties of lipid-derived compounds, enhancing their suitability for specific applications including lubricants, plasticizers, or polymer precursors.
Table 3: Applications of this compound and Derivatives
| Application Area | Specific Use | Functional Significance |
|---|---|---|
| Flavor & Fragrance | Perfumes, food flavorings | Provides fruity, waxy olfactory notes [2] |
| Pharmaceuticals | Synthetic intermediate | Building block for API synthesis [2] |
| Soap & Detergents | Surfactant precursor | Hydrolysis produces carboxylate salts with cleaning properties [7] |
| Polymer Chemistry | Monomer for polyesters | Dicarboxylic acid derivative after double bond modification |
| Chemical Synthesis | Intermediate for fine chemicals | Terminal double bond allows diverse functionalization |
The hydrolysis-esterification cascade synthesis of this compound represents a fundamentally important transformation in organic chemistry with broad applications across multiple industries. The detailed mechanistic understanding of both base-catalyzed and acid-catalyzed pathways enables researchers to select appropriate conditions based on their specific synthetic goals, substrate characteristics, and desired products. The experimental protocols provided herein offer reproducible methods for conducting these transformations with predictable outcomes and yields.
The versatile nature of this compound as a chemical intermediate, coupled with its availability from both synthetic and natural sources, positions it as a valuable compound in the synthetic chemist's toolbox. Future developments in this area will likely focus on catalytic efficiency, sustainability improvements, and process intensification strategies to enhance the economic and environmental profile of these important chemical transformations.
Diagram 1: Hydrolysis-Esterification Cascade Workflow - This diagram illustrates the sequential transformation of this compound through hydrolysis to 9-decenoic acid and methanol, followed by esterification to yield modified ester derivatives, with potential methanol recycle.
Here is the fundamental data available for this compound:
| Property | Value |
|---|---|
| CAS Number | 25601-41-6 [1] |
| Molecular Formula | C({11})H({20})O(_{2}) [1] |
| Molecular Weight | 184.280 g/mol [1] |
| Synonyms | Methyl dec-9-enoate; 9-Decenoic acid, methyl ester [1] |
| LogP | 3.99 [1] |
One search result indicates that this compound can be analyzed using a reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass-spectrometry compatibility) [1]. This information might be useful for analyzing the monomer or resulting polymers but does not constitute a synthesis protocol.
To develop the application notes you require, you may need to consult specialized chemical research databases or scientific literature. Here are some approaches:
The diagram below outlines a generalized workflow for developing and testing a bio-based aliphatic polyester, which you can adapt for this compound.
The table below summarizes the quantitative results for a rhodium-based catalyst recycling process in methyl 9-decenoate hydroformylation, as reported in a 2025 study.
| Performance Metric | Result / Value | Context & Explanation |
|---|---|---|
| Rhodium Loss Rate | 0.018 % h⁻¹ | Extremely low rate of rhodium leaching from the aqueous catalyst phase per hour of continuous operation [1]. |
| Final Rhodium in Product | 79 ppb | Parts per billion (ppb) of rhodium metal detected in the final organic product stream [1]. |
| Catalyst Productivity | 4.4 kg product / mg Rh lost | Amount of product (methyl 11-oxoundecanoate) obtained per milligram of rhodium catalyst lost to the product phase [1]. |
| Space-Time Yield (STY) | 76.5 kg h⁻¹ m⁻³ | Mass of product produced per unit volume of reactor per unit time, indicating high reactor efficiency [1]. |
| Catalyst System | Rh-sulfoXantphos / randomly methylated β-cyclodextrin | The homogeneous rhodium catalyst, made water-soluble with a sulfonated ligand, is combined with a cyclodextrin as a "phase-transfer agent" [1]. |
| Process Configuration | Continuous miniplant | The reaction and separation occur continuously in a specialized small-scale plant, allowing for steady-state operation [1]. |
The high recycling efficiency was achieved using an aqueous biphasic system intensified with randomly methylated β-cyclodextrins (CD). Here is a detailed methodology based on the optimized process [1].
1. Reaction and Catalyst System
2. Optimized Reaction Conditions The following conditions were identified through a structured Design of Experiments (DoE) approach:
3. Continuous Operation and Catalyst Recycling
Here are answers to potential FAQs that researchers might encounter when developing or replicating such a process.
Q1: What are the common side reactions, and how can they be minimized? The Rh-sulfoXantphos system was selected for its high regioselectivity. However, potential side reactions include hydrogenation of the alkene to methyl decenoate, isomerization of the double bond, and subsequent hydroformylation to branched aldehydes, and over-reduction to alcohol [1]. These are minimized by using the selective sulfoXantphos ligand and optimizing reaction conditions (e.g., syngas pressure, temperature) via DoE to favor the desired hydroformylation pathway [1].
Q2: The reaction rate in my aqueous biphasic system is low. How can I intensify it? As demonstrated in the cited research, the use of cyclodextrins as mass transfer promoters is a highly effective strategy [1]. You can systematically investigate the CD/Rh ratio. Be aware that very high ratios can lead to undesirably high solution viscosity [1]. Another parameter to optimize is the organic/aqueous phase ratio, which can impact productivity [1].
Q3: Besides cyclodextrins, what other strategies exist for catalyst recycling? Several other strategies have been investigated for homogeneous catalyst recycling in hydroformylation, including [1]:
The following diagram illustrates the logical workflow of the continuous, cyclodextrin-mediated hydroformylation process.
Here are answers to some specific questions you might encounter.
Q1: What are the proven methods to reduce rhodium catalyst loss in the continuous hydroformylation of Methyl 9-decenoate?
The most effective method documented in recent research is the use of an aqueous biphasic system with cyclodextrin as a mass transfer agent [1].
Q2: What level of rhodium loss can be considered a successful outcome for a continuous process?
Based on a miniplant study, you can aim for very low loss rates. The table below summarizes the key performance metrics achieved with the cyclodextrin-mediated system [1].
| Metric | Performance Value |
|---|---|
| Rhodium Leaching Rate | 0.018 % h⁻¹ |
| Rhodium in Product | 79 ppb (parts per billion) |
| Product per Catalyst Lost | 4.4 kg product per mg Rh lost |
| System Regioselectivity | High (using Rh-sulfoXantphos ligand) |
Q3: Besides prevention, how can we recover rhodium that is already lost in process streams?
If rhodium is lost to waste streams, you can use specialized high-affinity metal scavengers. These are designed to target and recover rhodium species, including those bound to phosphine ligands [2].
For a researcher looking to implement the cyclodextrin-mediated process, here is a detailed workflow.
The following diagram illustrates the continuous process setup and the molecular-level role of cyclodextrin.
Key Experimental Parameters from DoE Optimization [1]:
To implement this process, you should optimize the following parameters, which were identified as critical through a Design of Experiments (DoE) approach:
Troubleshooting Common Issues:
The foundational research involves using a second-generation Hoveyda-Grubbs complex supported on silica (HG/SiO₂) in a batch slurry reactor [1].
The table below summarizes the key findings on how ethylene pressure affects the reaction outcome [1]:
| Ethylene Partial Pressure | Total System Pressure | Methyl Oleate Conversion | Ethenolysis Product Yield | Ethenolysis Selectivity | Catalyst Observation |
|---|---|---|---|---|---|
| 0.125 bar | 2.5 bar | -- | 52% | 69% | Stable |
| 0.250 bar | 5.0 bar | Higher | 63% | 77% | Deactivation observed |
| 0.375 bar | 7.5 bar | Highest | -- | -- | Increased deactivation |
Based on the experimental data, here are answers to common optimization challenges:
What is the optimal ethylene pressure for this reaction? There is a balance to strike. While increasing ethylene pressure to 0.250 bar shifts the reaction equilibrium, leading to higher conversion and a better yield (63%) and selectivity (77%), it comes at a cost [1]. Pressures higher than 0.125 bar were observed to cause deactivation of the HG/SiO₂ catalyst. Therefore, the optimal pressure depends on your priority: for maximum single-batch yield, use ~0.250 bar; for catalyst longevity, a lower pressure of ~0.125 bar is better.
Why does my catalyst deactivate at higher ethylene pressures? The study suggests that high ethylene concentrations can suppress the metathesis cycle on the HG/SiO₂ catalyst surface. The exact mechanism is not detailed, but it may involve ethylene over-coordination, which inhibits the catalyst's ability to turn over effectively [1].
How does temperature affect the reaction? Contrary to what one might expect, the yield for ethenolysis decreased as temperature was increased within the tested range (313-353 K). This is primarily due to a decrease in the Methyl Oleate equilibrium conversion at higher temperatures [1].
The diagram below illustrates the decision-making process for optimizing ethylene pressure, summarizing the trade-offs discussed.
To build on this information, you can design a focused experimental plan:
The table below summarizes three distinct catalytic strategies for achieving high regioselectivity, based on recent research.
| Catalyst System | Key Feature | Reported Linear Selectivity (L:B ratio) | Optimal Conditions | Key Advantages / Notes |
|---|---|---|---|---|
| Self-Assembling Ligand (L6) [1] | Monodentate phosphine that behaves as a bidentate ligand under reaction conditions | > 90% (n-selectivity) | Ligand: L6; Metal: Rh; Temperature: 120°C; L/Rh Ratio: 5:1 [1] | High selectivity at low ligand-to-metal ratio and industrially relevant temperatures [1] |
| Zeolite-Confined Rh Clusters [2] | Sub-nanometer Rh clusters confined within the sinusoidal channels of MFI zeolite | Up to 400:1 (L:B ratio) | Catalyst: Rh/MFI zeolite [2] | Heterogeneous system; exceptional regioselectivity; acts as a "solid ligand" [2] |
| Cyclodextrin-Mediated Aqueous Biphasic [3] | Uses randomly methylated β-cyclodextrin as a phase-transfer agent | High yield for linear aldehyde Methyl 11-oxoundecanoate [3] | Catalyst: Rh-sulfoXantphos; Additive: cyclodextrin [3] | Enables efficient catalyst recycling and continuous operation; minimal Rh leaching [3] |
This protocol is adapted from recent work with ligand L6 (6,6'-(phenylphosphanediyl)bis(pyridin-2(1H)-one)) [1].
This method is based on the use of Rh clusters confined in MFI-type zeolites (e.g., ZSM-5, Silicalite-1) [2].
Here are answers to potential frequently asked questions.
| Question / Issue | Possible Cause | Solution & Recommendation |
|---|---|---|
| Low regioselectivity at high temperature. | Ligand degradation or decomposition of the self-assembled structure [1]. | Use more stable ligands like L6, which maintains selectivity up to 140°C [1]. |
| Difficulty in catalyst separation and recycling. | Use of a homogeneous catalyst system. | Implement a cyclodextrin-mediated aqueous biphasic system [3] or switch to a heterogeneous zeolite-based catalyst [2]. |
| High catalyst cost due to rhodium loss. | Insufficient catalyst retention in the reactor. | The cyclodextrin-mediated process reports very low Rh loss (0.018% h⁻¹) in continuous operation [3]. |
| How to predict regioselectivity for new substrates/ligands? | Complex interplay of factors hard to intuit. | Leverage machine learning models. A recent study uses an ensemble model (RF, XGBoost, LightGBM) trained on physicochemical descriptors to predict L:(L+B) ratios with high accuracy [4]. |
For a visual guide, the following diagram outlines a systematic workflow for optimizing your hydroformylation process, integrating the strategies discussed.
The workflow begins by defining your selectivity target, then guides you through selecting and optimizing a catalyst strategy based on the latest research.
A prominent 2025 study describes an efficient method for transforming Methyl 9-decenoate using a Rh-catalyzed, cyclodextrin-mediated aqueous biphasic hydroformylation system [1]. The key achievement of this process is its very low catalyst loss, making it highly relevant for your query.
The table below summarizes the core performance data from this continuous miniplant process [1]:
| Performance Metric | Result / Value |
|---|---|
| Rhodium Loss | 0.018 % h⁻¹ |
| Rhodium in Product | 79 ppb |
| Product per Catalyst Lost | 4.4 kg per mg Rh |
| Space-Time Yield (STY) | 76.5 kg h⁻¹ m⁻³ |
This process uses randomly methylated β-cyclodextrins as a key component. These compounds form inclusion complexes with the non-polar substrate, significantly improving its availability in the aqueous catalyst phase and enabling both high productivity and efficient catalyst recycling [1].
Here is a detailed methodology based on the 2025 research for setting up and optimizing this reaction [1].
Based on the synthesis method, here are answers to potential technical issues.
Q1: What are the main causes of low yield or conversion?
Q2: How can I minimize rhodium loss and catalyst cost?
Q3: What are the common side reactions to be aware of?
The following diagram illustrates the key stages of the optimized continuous synthesis process as described in the research.
The table below compares two key production and optimization strategies for Methyl 9-decenoate identified in recent research and industrial news.
| Method/Strategy | Key Objective | Optimization Parameters | Reported Outcomes / Performance |
|---|
| Aqueous Biphasic Hydroformylation [1] | Convert this compound to methyl 11-oxoundecanoate with high yield & efficient catalyst recycling [1] | - CD/Rh ratio: 100-750
Here are answers to specific issues you might encounter during lab-scale production or related catalytic experiments.
The following diagram illustrates the systematic workflow for optimizing this compound production, based on the described methodologies:
For lipophilic compounds like methyl 9-decenoate, which have minimal polar functionality, traditional normal-phase chromatography on silica is often ineffective because the compounds do not retain well on the polar stationary phase [1].
A highly effective alternative is non-aqueous reversed-phase (RP) flash chromatography [1]. This method uses C18 or similar columns and relies on the compound's lipophilicity for separation.
The table below summarizes common problems you might encounter during purification and their solutions.
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor retention on silica | Compound too non-polar (lipophilic) [1] | Switch to non-aqueous reversed-phase methods [1] |
| Poor separation/bands elute together | Incorrect solvent system; sample overloaded; flow rate too high [2] | Optimize solvent gradient via TLC; reduce sample load; adjust flow rate to optimal "fast drip" [2] [3] |
| Tailing bands | Flow rate too fast [2] | Reduce mobile phase flow rate [2] |
| Column runs dry | Solvent level drops below silica bed [2] | Always replenish solvent before it nears top of silica bed [2] |
The following diagram outlines the key steps for planning and executing a flash column chromatography purification.
Key Steps Explained:
Q1: My compound doesn't stick to silica at all. What should I do? This is common for lipophilic molecules. Switch to a non-aqueous reversed-phase method using a C18 column and a mobile phase of 100% methanol or a methanol/ethyl acetate gradient [1].
Q2: How can I tell if my compound is decomposing on the column? Perform a 2D TLC analysis. Spot your sample in the bottom corner of a TLC plate, develop it, let it dry, then rotate the plate 90 degrees and develop it again in the same solvent. If spots appear off the diagonal, it indicates decomposition on the stationary phase [2].
Q3: What is the safe pressure limit for a glass flash column? The absolute pressure limit for a standard glass column is 7 psi. It is safest to deliver pressure through a rubber septum that will pop out if over-pressurized, rather than a tightly secured glass inlet [2].
| Strategy | Implementation & Rationale | Key Outcomes & Evidence |
|---|---|---|
| Catalyst Selection | Use Molybdenum-based Monoaryloxide Pyrrolide (MAP) complexes with a chiral bitetralin-based aryloxide ligand [1]. | >99% selectivity for 1-Decene and Methyl 9-decenoate; Turnover Number (TON) of 4,750 in 15 hours [1]. |
| Ethylene Pressure | Maintain a significant excess of ethylene gas. This shifts the reaction equilibrium towards the desired terminal cleavage products [2]. | Drives the metathesis reaction to completion, favoring the production of this compound and 1-Decene over longer-chain byproducts [2]. |
| Reaction Scale & Catalyst Loading | Use a high substrate-to-catalyst ratio (e.g., 5000:1 equiv of methyl oleate to catalyst) [1]. | Achieves high yield (up to 95%) with a very high TON, demonstrating efficiency and practical suitability for larger-scale reactions [1]. |
| Temperature Control | Conduct the reaction at elevated temperatures (e.g., 50°C). Note that Tungsten-based catalysts showed lower yields even at this temperature [1]. | Optimizes reaction kinetics and catalyst activity. Molybdenum MAP catalysts performed significantly better than Tungsten analogs under these conditions [1]. |
Here is a detailed methodology based on the published procedure that achieved >99% selectivity [1]:
Below is a workflow diagram summarizing this optimized experimental process:
Q1: Why is catalyst choice so critical in this ethenolysis reaction? The catalyst's molecular structure determines its selectivity. The molybdenum MAP catalyst is designed to be highly selective for cross-metathesis with ethylene, primarily cleaving the internal double bond in methyl oleate at the C9 position. This high specificity prevents side reactions like self-metathesis of methyl oleate, which would generate a distribution of unwanted long-chain diesters and alkenes [1].
Q2: Besides the catalyst, what is the most crucial parameter to control? Ethylene pressure is paramount. Ethenolysis is an equilibrium reaction. Using a large excess of ethylene (the reactant) shifts the equilibrium according to Le Chatelier's principle, favoring the formation of the desired terminal alkenes (this compound and 1-Decene). Insufficient ethylene leads to self-metathesis and oligomerization, significantly increasing byproduct formation [2].
Q3: The literature uses a substrate-to-catalyst ratio of 5000:1. What happens if I use more catalyst? While using more catalyst might speed up the initial reaction rate, it does not improve the ultimate selectivity and can be economically wasteful. The high 5000:1 ratio demonstrates the catalyst's efficiency and stability. Increasing the catalyst load (lowering the ratio) does not fundamentally change the equilibrium and may even promote minor side pathways as the reaction completes faster [1].
Q4: Are there any common impurities or byproducts I should look for even under optimal conditions? Even with a highly selective catalyst, trace amounts of byproducts from homocoupling of methyl oleate (such as 9-Octadecene and the corresponding long-chain diester) may be detected. The key is that their concentration should be very low (<1%). Monitoring these can help fine-tune your specific reaction setup [2].
Based on current research, the primary mechanisms of catalyst degradation involve the leaching of active metal species and oxidative damage from reactive byproducts. The following table summarizes the main degradation pathways and their observed effects.
| Degradation Mechanism | Observed Impact on Catalyst | Supporting Research |
|---|---|---|
| Metal Leaching [1] | Loss of active metal sites (Cu, Co); decreased catalytic activity over reuse cycles. | Study on CuO-CoOx/SBA-15 for nitrobenzene degradation. |
| Oxidative Attack by H₂O₂ [2] | Breakdown of C-C bonds; reduction of key functional groups (e.g., pyridinic-N); structural damage. | Study on N-doped graphene/MOF catalyst for oxygen reduction. |
To counter the degradation pathways, researchers have focused on improving catalyst stability through structural design and system optimization.
Here is a generalized experimental protocol, inspired by the methodologies used in the search results, that you can adapt to evaluate the stability of a catalyst in a reaction involving Methyl 9-decenoate.
Step 1: Catalyst Synthesis and Characterization
Step 2: Perform Catalytic Reaction Cycles
Step 3: Post-Reaction Catalyst Analysis
Step 4: Analyze Reaction Leachate
Q1: What are the first signs of catalyst degradation I should look for in my experiments? The most immediate indicators are a drop in reaction conversion and a slower reaction rate upon catalyst reuse, even if operating conditions remain the same. This is often coupled with the detection of metal ions in the reaction solution, indicating leaching of the active phase [1].
Q2: My catalyst shows high activity but loses it quickly. What is the most likely cause? Rapid deactivation is frequently linked to metal leaching, where active species are stripped from the support into the solution. Another common cause is pore clogging from reaction byproducts or the formation of coke deposits, which physically blocks access to active sites.
Q3: Are there specific catalyst supports known for better stability? Yes, supports with ordered mesoporous structures, such as SBA-15, are often preferred. Their high surface area and uniform pore channels help to stabilize metal nanoparticles and prevent their aggregation and leaching during reaction cycles [1].
While specific data for this compound is lacking, the principles of catalyst degradation are widely applicable. To advance your research:
The table below summarizes the core identities and properties of these two compounds.
| Property | Methyl Oleate | Methyl 9-Decenoate |
|---|---|---|
| Chemical Structure | Long-chain fatty acid methyl ester (C19) | Medium-chain fatty acid methyl ester (C11) |
| IUPAC Name | Methyl cis-9-octadecenoate [1] | Methyl dec-9-enoate [2] |
| CAS Number | 112-62-9 [1] | 25601-41-6 [2] |
| Molecular Formula | C19H36O2 [1] | C11H20O2 [2] |
| Molecular Weight | 296.49 g/mol [1] | 184.28 g/mol [2] |
| Common Applications | Feedstock for bio-based monomers (e.g., dimethyl octadec-9-enedioate) [3]; improves antioxidant capacity but weakens anti-abrasive capacity in lubricants [1] | Flavoring and fragrance agent (fruity, waxy odor); intermediate in pharmaceutical and chemical production [2] |
A key area of chemical reactivity for both compounds is olefin metathesis, a reaction where molecules with carbon-carbon double bonds rearrange to form new olefins. The diagrams below illustrate their distinct roles in this process.
Methyl oleate primarily serves as a feedstock or precursor in ethenolysis to produce this compound and other valuable chemicals [4] [5]. This compound, in turn, can be used as a building block monomer for synthesizing polymers like polyesters and polyamides [2] [3].
The following is a summarized protocol for the ethenolysis of methyl oleate, based on research reports [4]:
The most significant difference in reactivity lies in their applications. Methyl oleate's long carbon chain makes it an ideal starting material broken down via ethenolysis. In contrast, this compound, with its terminal double bond and ester group, is a versatile bifunctional monomer for constructing larger polymer chains [2] [3].
| Feature | Methyl 9-Decenoate (from Rapeseed Oil) | Methyl 10-Undecenoate (from Castor Oil) |
|---|---|---|
| Hydroformylation Product | Methyl 11-oxoundecanoate [1] | Methyl 12-oxododecanoate [1] |
| Catalyst System | Rh-sulfoXantphos with randomly methylated β-cyclodextrin (CD) in an aqueous biphasic system [1] | Rh-sulfoXantphos with randomly methylated β-cyclodextrin (CD) in an aqueous biphasic system [1] |
| Key Role of Cyclodextrin | Acts as a phase-transfer agent, forming inclusion complexes with the substrate to enhance availability in the catalyst phase and enable efficient catalyst recycling [1] | Acts as a phase-transfer agent, forming inclusion complexes with the substrate to enhance availability in the catalyst phase and enable efficient catalyst recycling [1] |
| Optimization Method | Design of Experiments (DoE); 39 experiments to determine optimal conditions (e.g., CD/Rh ratio, temperature) [1] | Design of Experiments (DoE); 39 experiments to determine optimal conditions (e.g., CD/Rh ratio, temperature) [1] |
| Continuous Process Performance | Space-Time Yield (STY): Excellent (76.5 kg h⁻¹ m⁻³ achieved in miniplant) [1] | Space-Time Yield (STY): Excellent (76.5 kg h⁻¹ m⁻³ achieved in miniplant) [1] |
| Rhodium Loss: Very low (0.018% per hour) [1] | Rhodium Loss: Very low (0.018% per hour) [1] | |
| Rhodium in Product: As low as 79 ppb [1] | Rhodium in Product: As low as 79 ppb [1] | |
| Product per Catalyst Lost: 4.4 kg of product per mg of rhodium catalyst lost [1] | Product per Catalyst Lost: 4.4 kg of product per mg of rhodium catalyst lost [1] |
The high performance for both substrates is achieved through a specific, optimized continuous process. The workflow and key stages are summarized in the diagram below.
The experimental data shows that both this compound and methyl 10-undecenoate perform exceptionally well under the described hydroformylation process, with no significant difference in key performance metrics like space-time yield or catalyst loss [1]. The choice between them would therefore depend on other factors:
The core validation data comes from a study that created a reduced biodiesel mechanism (92 species, 360 reactions), using methyl decanoate (MD), methyl-9-decenoate (MD9D), and n-heptane to represent various biodiesel fuels [1]. The table below summarizes key model performance metrics:
| Validation Aspect | Test Condition | Performance / Agreement |
|---|---|---|
| 0D Auto-ignition | Shock tube (for coconut, palm, rapeseed, soybean methyl esters) | Ignition Delay (ID) periods: < 40% max error vs. detailed mechanism [1] |
| 0D Extinction | Jet Stirred Reactor (JSR) for RME oxidation | Key species profiles (OH, HO2, CO2, C2H4): reasonable agreement (max 1 order deviation in mole fraction) [1] |
| 2D CFD Spray Combustion | Initial temp 900K, density 22.8 kg/m³ (for soybean biodiesel) | Liquid penetration: accurate prediction vs. experimental data [1] |
| 2D CFD Spray Combustion | Initial temp 900K, density 22.8 kg/m³ | Ignition Delay (ID): 2.8% advanced vs. experiment [1] |
| 2D CFD Spray Combustion | Initial temp 900K, density 22.8 kg/m³ | Lift-off length: 17.3% over-predicted vs. experiment [1] |
| 2D CFD Spray Combustion | Initial temp 1000K, density 22.8 kg/m³ | Ignition Delay (ID): 29.8% over-estimated vs. experiment [1] |
| 2D CFD Spray Combustion | Initial temp 1000K, density 22.8 kg/m³ | Lift-off length: 43.4% over-estimated vs. experiment [1] |
The development and validation of the reduced chemical kinetic mechanism followed a multi-stage process [1]:
The diagram below illustrates the overall workflow for developing and validating the reduced chemical kinetic mechanism for biodiesel fuels, including methyl 9-decenoate.
The reduced mechanism demonstrates a trade-off common in model reduction: high fidelity in zero-dimensional simulations with reduced accuracy in more complex, multi-dimensional CFD environments.
The following table summarizes the fundamental structural and chemical properties identified for each compound.
| Property | Methyl 9-Decenoate | Methyl Palmitoleate |
|---|---|---|
| CAS Number | 25601-41-6 [1] [2] | 1120-25-8 [3] [4] [5] |
| Molecular Formula | C₁₁H₂₀O₂ [1] [2] | C₁₇H₃₂O₂ [3] [4] [5] |
| Molecular Weight | 184.28 g/mol [1] [2] | 268.43 g/mol [3] [4] [5] |
| Lipid Number | C10:1 ME [2] | C16:1 (cis-9) Methyl Ester [5] |
| IUPAC Name | Methyl dec-9-enoate [1] | Methyl (9Z)-hexadecenoate [3] |
| Common Synonyms | 9-Decenoic acid, methyl ester [1] | Methyl cis-9-hexadecenoate; Palmitoleic acid methyl ester [3] [4] |
| Physical State (at room temp.) | Liquid [2] | Liquid [3] [5] |
| Density | Information Missing | 0.875 g/mL at 25 °C [3] [5] |
| Boiling Point | Information Missing | 180-183 °C at 1 mmHg [3] [5] |
| Melting Point | Information Missing | -0.5 - 0.5 °C [3] [5] |
| Refractive Index | Information Missing | n20/D 1.451 [3] |
The available information shows that these compounds are studied in distinct fields. Below is a summary of their research applications and the experimental data available in the search results.
This compound is primarily investigated as a surrogate for unsaturated biodiesel fuels due to its structure being representative of components found in Fatty Acid Methyl Ester (FAME) fuels [6].
This ester is studied in biochemical and pharmaceutical research as an esterified form of palmitoleic acid (an omega-7 monounsaturated fatty acid) to investigate its role in lipid metabolism and cellular signaling pathways [4]. It is also a natural component of various oils and used in biodiesel [4] [5].
To help visualize the general experimental workflow for the autoignition study of this compound, the following diagram outlines the process:
Based on the gathered information, here are some key points for your research:
The table below summarizes key properties of polymers derived from methyl 9-decenoate compared to conventional fossil-based polymers, based on published research.
| Property | Bio-based Poly(amide-hydroxyurethane) from this compound | Conventional Fossil-based Polymers (General Reference) |
|---|---|---|
| Tensile Strength | Lower than traditional polyurethanes (due to phase-mixing) [1] | Higher (e.g., traditional TPUs) |
| Thermal Stability | Semicrystalline, rigid films with a glass transition temperature (Tg) of 11°C for nonsegmented polymer; Segmented polymers can have Tg as low as -64°C [1] | Varies widely by polymer type |
| Microphase Separation | Exhibits significant phase-mixing of hard and soft segments, leading to ribbon-like domain morphologies [1] | Often well-phase-separated (in segmented TPUs), contributing to high strength and elasticity |
| Hydrogen Bonding | Exhibits ordered hydrogen bonding in crystalline domains, which dissociates upon melting (as shown by variable temp. FTIR) [1] | Common in polymers like nylons and polyurethanes |
| Moisture Uptake | Higher than traditional TPUs due to hydrophilic hydroxyl groups from hydroxyurethanes [1] | Generally lower |
| Key Advantages | Synthesis is isocyanate-free, avoiding highly toxic precursors; Backbone contains built-in amide and hydroxyurethane linkages; Derived from renewable resources [1] | Well-established, high-performance materials |
| Key Disadvantages | Mechanical properties (like tensile strength) are not yet on par with conventional high-performance polymers [1] | Relies on finite fossil resources; often involves toxic precursors (e.g., isocyanates) |
To help you evaluate the methodologies behind this data, here is a detailed protocol for the synthesis of non-isocyanate poly(amide-hydroxyurethane)s from this compound, as described in the research [1].
This two-step process transforms this compound into a hetero-functional AB monomer.
This single-step polymerization uses the CC-ME monomer with diamines.
This diagram visualizes the experimental workflow for creating and testing polymers from this compound.
I hope this structured guide provides a solid foundation for your comparison. It's important to note that while the data for polymer applications is robust and supported by experimental protocols, finding direct, head-to-head performance comparisons with fossil-based monomers in other application areas (like drug development) was more challenging in the current literature.
For a more complete picture, you may want to explore these specific areas further:
Ignition delay represents a critical parameter in compression ignition engines that significantly impacts combustion efficiency, pollutant formation, and overall engine performance. In the context of biodiesel fuels, understanding the ignition delay characteristics of individual molecular components is essential for predicting the behavior of complex fuel mixtures. Methyl 9-decenoate has emerged as an important biodiesel surrogate compound due to its structural similarity to unsaturated compounds found in practical fatty acid methyl ester (FAME) fuels. The presence and position of double bonds in these molecular structures substantially influence their autoignition behavior, particularly in the negative temperature coefficient (NTC) and low-temperature regimes relevant to modern engine designs [1].
The scientific community has invested significant effort in characterizing the ignition properties of biodiesel components through both experimental and computational approaches. This comparison guide objectively examines the performance of this compound in relation to other biodiesel surrogate compounds, with particular emphasis on validation methodologies and predictive modeling approaches. The comprehensive analysis presented here encompasses experimental data obtained from standardized testing apparatuses, comparative performance metrics with structurally similar compounds, and evaluation of machine learning frameworks for accurate ignition delay prediction [2]. For researchers and fuel developers, this information provides critical insights for selecting appropriate surrogate compounds and optimization strategies for biodiesel formulation.
Experimental measurements of ignition delay times for this compound and related biodiesel surrogate compounds provide fundamental data for understanding their autoignition behavior under conditions relevant to compression ignition engines. The following table summarizes key experimental data obtained from shock tube studies conducted at elevated pressures approximately 20 atm across a temperature range of 700-1300 K and varying equivalence ratios [1].
Table 1: Experimentally Measured Ignition Delay Times for Biodiesel Surrogate Compounds
| Compound | Temperature Range (K) | Pressure (atm) | Equivalence Ratio | Ignition Delay Characteristics | Key Observations |
|---|---|---|---|---|---|
| This compound | 700-1300 | ~20 | 0.5, 1.0, 1.5 | Similar to other decenoates >900K | Shows NTC behavior at lower temperatures |
| Methyl 5(6)-decenoate | 700-1300 | ~20 | 0.5, 1.0, 1.5 | Similar to this compound >900K | Distinguishable differences in NTC region |
| Methyl decanoate | 700-1300 | ~20 | 0.5, 1.0, 1.5 | Reference for saturated compound | Shorter ignition delays at low temperatures |
| n-butanol | 716-1121 | 2.03-4.05 | 0.5, 1.0, 2.0 | 0.5-5.0 ms range | Ignition delay decreases with increasing equivalence ratio [3] |
| tert-butanol | 800-1200 | 2.03-4.05 | 1.0 | Longest among butanol isomers | Less sensitive to pressure changes [3] |
| n-pentanol | 1100-1500 | 0.1, 0.26 | 0.25, 0.5, 1.0 | 0.1-10 ms range | Shorter ignition delay than 2-methyl-1-butanol [3] |
The data reveals that at higher temperatures exceeding 900 K, the ignition delay times for this compound, methyl 5(6)-decenoate, and methyl decanoate become statistically indistinguishable, suggesting that molecular structure differences have minimal impact in this regime. However, significant divergences emerge in the negative temperature coefficient (NTC) region and lower temperature ranges, where the position of the double bond and molecular saturation substantially influence autoignition behavior. Specifically, this compound exhibits intermediate characteristics between fully saturated methyl decanoate and other unsaturated isomers, highlighting the structure-dependent reactivity trends that must be considered in surrogate fuel formulation [1].
The activation energy requirements and overall reactivity patterns of biodiesel surrogate compounds provide additional insights into their autoignition characteristics, particularly in relation to molecular structure. Butanol isomers offer instructive comparisons for understanding how structural variations influence ignition delay, with implications for interpreting methyl decenoate behavior.
Table 2: Activation Energy and Reactivity Comparison for Biofuel Compounds
| Compound | Overall Activation Energy | Reactivity Order | Pressure Sensitivity | Equivalence Ratio Sensitivity |
|---|---|---|---|---|
| n-butanol | Lower among butanol isomers | 1st (most reactive) | Significant | Decreases with increasing equivalence ratio [3] |
| iso-butanol | Intermediate | 3rd | Moderate | Moderate sensitivity |
| sec-butanol | Intermediate | 4th | Moderate | Moderate sensitivity |
| tert-butanol | Highest among butanol isomers | 5th (least reactive) | Low | More affected by equivalence ratio [3] |
| n-pentanol | Lower than 2-methyl-1-butanol | 2nd | Significant | Affected by equivalence ratio |
| This compound | Expected intermediate values | Similar to n-butanol | Moderate | Expected similar to butanol trends |
Analysis of butanol isomers shows that tert-butanol exhibits the highest activation energy and longest ignition delays, while n-butanol demonstrates the shortest ignition delays and highest overall reactivity [3]. This pattern underscores how molecular structure, particularly the position of functional groups, dramatically influences autoignition behavior. By analogy, this compound would be expected to follow similar structure-activity relationships, with its specific double bond position at the 9-carbon position conferring distinct reactivity characteristics compared to other decenoate isomers. These trends highlight the importance of considering three-dimensional molecular geometry in addition to chemical composition when predicting ignition delay times for biodiesel surrogate compounds.
Shock tube apparatus represents one of the most widely employed experimental methods for measuring ignition delay times of biodiesel surrogate compounds like this compound under carefully controlled conditions. These systems enable researchers to study autoignition behavior across extensive temperature (600-3000 K) and pressure ranges (up to 1000 atmospheres) particularly relevant for validating chemical kinetic mechanisms [3]. In typical shock tube experiments for methyl decenoate compounds, reflected shock waves create nearly instantaneous increases in temperature and pressure, with ignition delay measured as the time interval between shock arrival and pressure rise or light emission associated with autoignition [1] [3].
The shock tube methodology employed for this compound studies follows standardized protocols wherein fuel/air mixtures at varying equivalence ratios (typically 0.5, 1.0, and 1.5) are subjected to reflected shock heating at pressures around 20 atm, spanning temperature ranges from 700 to 1300 K [1]. This experimental approach provides high-quality data for developing chemical kinetic models while capturing important phenomena like negative temperature coefficient behavior. However, shock tubes face limitations in accurately modeling the complex mixing processes and temperature histories present in actual engines, particularly during the fuel spray development and evaporation stages that contribute to physical ignition delay components [3].
Rapid compression machines (RCMs) offer complementary capabilities for measuring ignition delay times under conditions that more closely simulate the thermodynamic environment in internal combustion engines. These specialized apparatuses simulate a single compression stroke of an engine cycle, enabling ignition delay measurements at lower and intermediate temperatures (650-1100 K) where chemical kinetics dominate autoignition behavior [3]. For biodiesel surrogate compounds, RCMs provide particularly valuable data in the negative temperature coefficient regime where complex competing reaction pathways create distinctive ignition characteristics.
Additional experimental approaches include ignition quality testers (IQTs) and actual engine testing, which provide more application-relevant data but with less precise control over individual thermodynamic parameters. The complementary nature of these methodologies enables comprehensive characterization of this compound ignition behavior across the entire temperature and pressure spectrum relevant to practical engine applications. Recent advances have focused on combining data from multiple experimental platforms to develop unified chemical kinetic models capable of accurately predicting ignition delay times across diverse operating conditions [3].
Machine learning algorithms have emerged as powerful tools for predicting ignition delay times of biodiesel fuels and surrogate compounds like this compound, offering potential advantages over traditional chemical kinetic modeling approaches. Recent research has comprehensively evaluated the performance of Support Vector Machine (SVM) and Artificial Neural Network (ANN) models trained on extensive experimental datasets comprising over 700 input data points from diesel and biodiesel fuels (B0 to B60) [2].
Table 3: Performance Metrics for Machine Learning Ignition Delay Prediction Models
| Model Type | Compression Ratio | RMSE (μs) | MAPE (%) | MAE (μs) | R² | Overall Ranking |
|---|---|---|---|---|---|---|
| SVM | 15 | 34.45 | 1.30 | 28.33 | 0.967 | Best |
| SVM | 17 | 30.18 | 1.30 | 23.48 | 0.908 | Good |
| ANN | 15 | 41.29 | 1.35 | 29.68 | 0.952 | Moderate |
| ANN | 17 | 30.28 | 1.25 | 23.00 | 0.975 | Best at high compression |
The performance comparison reveals that SVM models generally achieve superior prediction accuracy for ignition delay times compared to ANN approaches, particularly at lower compression ratios commonly encountered in conventional diesel engines. The exceptional performance of SVM frameworks, evidenced by lower RMSE values and higher R² coefficients in most test cases, positions them as preferred modeling approaches for predicting this compound ignition delay times [2]. However, ANN architectures demonstrate competitive performance at higher compression ratios, suggesting context-dependent advantages that might be leveraged in ensemble modeling approaches.
Successful implementation of machine learning models for this compound ignition delay prediction requires careful attention to several critical factors. Feature selection represents a fundamental consideration, with optimal model performance achieved using input parameters including fuel composition (biodiesel blend ratio), compression ratio, equivalence ratio, injection timing, and thermodynamic conditions at injection [2]. The generalization capability of trained models represents another crucial factor, with SVM algorithms demonstrating particularly robust performance when extrapolating to fuel blend ratios and operating conditions beyond the immediate training dataset.
For researchers focusing specifically on this compound and other biodiesel surrogate compounds, several implementation strategies enhance prediction accuracy. Hybrid modeling approaches that combine fundamental chemical kinetic principles with data-driven machine learning corrections offer promising avenues for improved accuracy across wider operating condition ranges. Additionally, transfer learning techniques enable effective model adaptation from broader biodiesel datasets to the specific case of methyl decenoate compounds, even with limited compound-specific experimental data [2]. These advanced machine learning implementations provide powerful tools for accelerating biodiesel formulation optimization and combustion system design while reducing dependency on extensive experimental testing.
The experimental workflows for measuring this compound ignition delay times involve sophisticated apparatuses and standardized protocols. The following Graphviz diagram illustrates the key methodologies and their relationships:
Ignition Delay Measurement Methodology Diagram
This visualization illustrates the three primary experimental approaches for measuring this compound ignition delay times and their relationship to subsequent data validation and chemical kinetic modeling activities. The shock tube method provides fundamental chemical kinetics data under carefully controlled conditions, while rapid compression machines bridge the gap between idealized shock tube conditions and practical engine environments. Actual engine testing delivers the most application-relevant data but with reduced parametric control. All three methodologies contribute essential data for comprehensive model validation and development efforts [1] [3].
Machine learning approaches for predicting this compound ignition delay times involve systematic data processing and model optimization workflows. The following Graphviz diagram outlines this comprehensive framework:
Machine Learning Prediction Framework Diagram
This diagram outlines the systematic approach for developing machine learning models to predict this compound ignition delay times. The process begins with comprehensive data acquisition from experimental measurements, followed by careful feature selection including fuel properties, blend ratios, and thermodynamic conditions. The model development phase involves algorithm selection, with SVM generally outperforming ANN approaches for this specific application, particularly at conventional compression ratios [2]. Rigorous performance evaluation using multiple metrics (RMSE, MAPE, MAE, R²) ensures model reliability before experimental validation and final deployment for predictive applications.
The comprehensive analysis of this compound ignition delay characteristics reveals several significant findings with important implications for biodiesel fuel research and development. First, the structural sensitivity of autoignition behavior observed in methyl decenoate isomers underscores the importance of molecular configuration in addition to chemical composition when formulating biodiesel surrogate fuels. Second, the emergence of machine learning approaches, particularly SVM algorithms, as accurate predictive tools enables rapid screening of potential biodiesel formulations while reducing dependency on resource-intensive experimental testing [2].
For researchers and fuel developers, the comparative data presented in this guide provides critical benchmarks for evaluating novel biodiesel compounds and mixtures against established surrogate components. The experimental methodologies outlined offer standardized approaches for generating consistent, comparable ignition delay data across different research facilities. Furthermore, the visualization frameworks implemented using Graphviz enhance understanding of complex relationships between molecular structure, experimental conditions, and autoignition behavior, facilitating knowledge transfer and collaboration across disciplinary boundaries.
Environmental Hazard